Velneperit
Description
This compound has been used in trials studying the treatment of Obesity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWUYACXPEFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955806 | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342577-38-2 | |
| Record name | Velneperit [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velneperit | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNEPERIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Velneperit: A Technical Guide to its Mechanism of Action as a Neuropeptide Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velneperit (S-2367) is a potent and selective, orally active antagonist of the Neuropeptide Y (NPY) Y5 receptor. Developed by Shionogi, it was investigated as a potential therapeutic agent for obesity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling pathways, and its effects in preclinical and clinical models of obesity. The document includes a compilation of available quantitative data, detailed experimental methodologies from key studies, and visualizations of the core signaling pathways and experimental workflows. While specific binding affinity data for this compound is not publicly available, this guide provides context through related compounds and a thorough examination of its functional effects.
Introduction: The Role of the NPY Y5 Receptor in Energy Homeostasis
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a pivotal role in the regulation of energy balance, acting as a potent orexigenic (appetite-stimulating) signal in the hypothalamus. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is a key mediator of NPY's effects on food intake and energy expenditure. Activation of the NPY Y5 receptor has been shown to stimulate food intake and decrease energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. This compound was designed to selectively block this receptor, thereby mitigating the orexigenic signals of NPY.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the NPY Y5 receptor. By binding to the receptor, it prevents the endogenous ligand, NPY, from activating the receptor and initiating downstream signaling cascades that promote food intake.
NPY Y5 Receptor Signaling Pathways
The NPY Y5 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).
Furthermore, NPY Y5 receptor activation has been linked to the stimulation of other signaling pathways, including the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell growth, proliferation, and cytoskeletal organization.
This compound, by blocking the NPY Y5 receptor, is expected to inhibit these NPY-mediated signaling events. This antagonism would lead to a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, and preventing the activation of the ERK and RhoA pathways in response to NPY.
Quantitative Data
In Vitro Data
While specific Ki or IC50 values for this compound's binding to the NPY Y5 receptor are not publicly available, it is consistently described as a "potent" and "highly selective" antagonist.[1] For context, a different potent and selective Y5R antagonist described in the pivotal preclinical study by Ishihara et al. (2006) exhibited the following binding affinities:
| Compound | Receptor | Ki (nM) |
| Reference Y5R Antagonist | Human Y5R | 26 |
| Rat Y5R | 31 |
In Vivo Preclinical Data
Studies in diet-induced obese (DIO) mice have demonstrated the efficacy of this compound in reducing weight gain and food intake.
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Duration | Effect on Body Weight | Effect on Caloric Intake | Brain Y5R Occupancy |
| DIO Mice | This compound | 30 | 2 weeks | Significant suppression of weight gain | -7.6% | Not reported |
| DIO Mice | This compound | 100 | 2 weeks | Significant suppression of weight gain | -10.0% | 80-90% |
Clinical Data
This compound was evaluated in Phase II clinical trials for the treatment of obesity. The studies assessed its efficacy in conjunction with a Reduced Calorie Diet (RCD) or a Low Calorie Diet (LCD).
| Study Population | Treatment Group | Dose (mg, once daily) | Duration | Mean Weight Loss (kg) | % Weight Loss | % Responders (≥5% weight loss) |
| Obese (RCD) | Placebo | 0 | 54 weeks | 0.8 | 0.9% | 12% |
| Obese (RCD) | This compound | 800 | 54 weeks | 3.8 | 3.9% | 35% |
| Obese (LCD) | Placebo/Placebo | 0 | 60 weeks | 4.3 | 4.4% | 35% |
| Obese (LCD) | Placebo/Velneperit | 800 | 60 weeks | 7.1 | 6.9% | 52% |
Experimental Protocols
In Vitro Assays (General Protocols)
This assay is used to determine the binding affinity of a compound to its target receptor.
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Cell Preparation: Membranes from cells stably expressing the human NPY Y5 receptor are prepared.
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Assay Components: A radiolabeled ligand (e.g., 125I-PYY) that binds to the Y5 receptor, the cell membranes, and varying concentrations of the test compound (this compound) are incubated together.
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Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
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Data Analysis: The radioactivity retained on the filter is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
This assay measures the effect of a compound on the intracellular levels of cAMP.
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Cell Culture: Cells expressing the NPY Y5 receptor are cultured in a multi-well plate.
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Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of NPY and the test compound (this compound).
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Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
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Data Analysis: The ability of this compound to block the NPY-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its antagonistic activity.
This assay assesses the activation of the ERK signaling pathway.
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Cell Treatment: Cells expressing the NPY Y5 receptor are treated with NPY in the presence or absence of this compound for a short period.
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Cell Lysis: The cells are lysed to release cellular proteins.
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Detection: The level of phosphorylated ERK (p-ERK) is measured using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA or In-Cell Western). These methods use antibodies specific to the phosphorylated form of ERK.
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Data Analysis: The inhibition of NPY-induced ERK phosphorylation by this compound is quantified.
In Vivo Diet-Induced Obesity (DIO) Mouse Model (Based on Ishihara et al., 2006)
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Animals: Male C57BL/6J mice are used.
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Diet: Mice are fed a moderately high-fat (MHF) diet, where approximately 32% of calories are derived from fat.
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Treatment: After a period of acclimatization to the MHF diet, mice are randomized into treatment groups and receive daily oral administration of this compound (e.g., 30 or 100 mg/kg) or vehicle for a specified duration (e.g., 2 weeks).
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Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, plasma samples may be collected to measure metabolic parameters such as insulin and glucose levels. Body composition can also be analyzed to determine adiposity.
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Rationale: This model mimics the development of obesity in humans due to the consumption of a high-fat diet and is used to evaluate the efficacy of anti-obesity drug candidates.
Logical Relationships and Therapeutic Rationale
The therapeutic rationale for using this compound in obesity is based on a clear logical relationship between its mechanism of action and the pathophysiology of excessive weight gain.
Conclusion
This compound is a selective NPY Y5 receptor antagonist that demonstrated efficacy in reducing body weight in preclinical models of diet-induced obesity and in Phase II clinical trials. Its mechanism of action is centered on blocking the orexigenic signals mediated by NPY in the central nervous system. By antagonizing the NPY Y5 receptor, this compound leads to a reduction in food intake and an attenuation of weight gain. Despite showing a statistically significant effect on weight loss, the development of this compound was discontinued. Nevertheless, the study of this compound has provided valuable insights into the role of the NPY Y5 receptor in energy homeostasis and serves as an important case study in the development of anti-obesity therapeutics.
References
Velneperit: A Technical Guide to a Novel Neuropeptide Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velneperit (S-2367), a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y5 receptor, was developed by Shionogi & Co., Ltd. for the treatment of obesity. By blocking the Y5 receptor, this compound was designed to counteract the orexigenic (appetite-stimulating) effects of NPY, a key signaling molecule in the regulation of energy balance and food consumption. Preclinical studies in diet-induced obese animal models demonstrated its potential to reduce weight gain. Subsequently, this compound advanced to Phase II clinical trials, where it showed a statistically significant, albeit modest, reduction in body weight compared to placebo. Despite meeting its primary endpoints, the development of this compound was discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, a summary of its clinical trial outcomes, and detailed experimental methodologies for key assays relevant to its evaluation.
Introduction to this compound and the NPY Y5 Receptor
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in regulating food intake, energy expenditure, and other physiological processes. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor being a primary mediator of NPY's potent orexigenic signals. The NPY Y5 receptor is predominantly expressed in the hypothalamus, a brain region critical for the homeostatic control of energy balance. Its activation is associated with increased food intake and decreased energy expenditure, making it an attractive target for the development of anti-obesity therapeutics.
This compound (also known as S-2367) is an orally active, small molecule antagonist designed to selectively block the NPY Y5 receptor.[1] Its chemical formula is C₁₇H₂₄F₃N₃O₃S, and its IUPAC name is trans-4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide. By inhibiting the binding of NPY to the Y5 receptor, this compound was developed with the therapeutic goal of reducing food intake and promoting weight loss.
Mechanism of Action and Signaling Pathways
The NPY Y5 receptor is a member of the Gi/o-coupled GPCR family.[2] Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
The primary signaling cascade initiated by Y5 receptor activation involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] this compound, as a competitive antagonist, blocks the binding of NPY to the Y5 receptor, thereby preventing this downstream signaling cascade and the subsequent physiological effects on appetite stimulation.
In addition to the canonical cAMP pathway, activation of the Y5 receptor has been shown to stimulate other signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 and RhoA pathways, which have been implicated in cell growth and motility.
Pharmacological Profile
In Vivo Pharmacokinetics and Receptor Occupancy
Preclinical studies in mice and rats have shown that this compound is orally active and can penetrate the blood-brain barrier. A single oral dose of 100 mg/kg in these models resulted in high brain Y5 receptor occupancy rates of 80-90% and sustained plasma concentrations for up to 15 hours.
Preclinical Efficacy in Animal Models
The anti-obesity potential of this compound was evaluated in diet-induced obese (DIO) mice. In a study by Ishihara et al. (2006), daily oral administration of this compound at doses of 30-100 mg/kg for two weeks significantly and dose-dependently inhibited the weight gain caused by a moderate high-fat diet. The observed effects were attributed to a reduction in caloric intake and fat accumulation. Furthermore, the treatment improved plasma insulin levels without significantly altering blood sugar. Notably, this compound was reported to be ineffective in mice on a regular diet and in models of genetic obesity.
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Species | Model | Dose | Duration | Key Findings |
| Mice | Diet-Induced Obesity (Moderate High-Fat Diet) | 30-100 mg/kg (p.o., once daily) | 2 weeks | Significantly inhibited weight gain, reduced caloric intake and fat accumulation, improved plasma insulin levels. |
| Mice | Regular Diet | 30-100 mg/kg (p.o., once daily) | 2 weeks | Ineffective in altering weight gain. |
| Mice | Genetic Obesity Model | 30-100 mg/kg (p.o., once daily) | 2 weeks | Ineffective in altering weight gain. |
Clinical Trial Data
This compound underwent several Phase II clinical trials to evaluate its efficacy and safety in obese subjects. The studies were sponsored by Shionogi under the identifier S-2367, with several registered on ClinicalTrials.gov (NCT00788528, NCT00747929, NCT01126970, NCT00748605).
Phase IIa Proof-of-Concept Study
A Phase IIa study evaluated once-daily treatment with this compound in 342 obese subjects. The study included two main arms:
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Delayed Weight Reduction (DWR) Arm: Subjects first underwent a 4-week low-calorie diet (LCD) followed by 12 weeks of treatment with placebo, 400 mg/day, or 1600 mg/day of this compound in conjunction with a reduced-calorie diet (RCD).
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Immediate Weight Reduction (IWR) Arm: Subjects immediately began the 12-week treatment with placebo, 400 mg/day, or 1600 mg/day of this compound with an RCD, without a preceding LCD period.
Table 2: Results of the Phase IIa Delayed Weight Reduction (DWR) Arm
| Treatment Group (12 weeks) | Mean Additional Weight Loss (kg) | Mean Additional Weight Loss (%) | Total Mean Weight Loss (16 weeks, kg) | Total Mean Weight Loss (16 weeks, %) |
| Placebo | No change | No change | 2.5 | 2.7 |
| This compound 1600 mg/day | 2.2 | 2.5 | 5.3 | 5.6 |
In the DWR arm, the 1600 mg/day dose of this compound resulted in a statistically significant continuation of weight loss compared to placebo. In the IWR arm, while not statistically significant at week 12 using the last observation carried forward (LOCF) analysis, a repeated-measures analysis did show a statistically significant difference at the high dose.
Year-Long Phase IIb Studies
Two distinct year-long, double-blind, placebo-controlled Phase IIb trials were conducted in a total of 1,566 obese subjects across 80 centers in the United States. These studies assessed the long-term efficacy and safety of this compound under different diet conditions.
In one study arm involving a reduced-calorie diet, subjects receiving 800mg of this compound once daily demonstrated a significantly greater response rate (defined as ≥5% weight loss) compared to placebo (35% vs. 12%, p < 0.0001). The mean weight loss in the 800mg this compound group was 3.8 kg from baseline after a 6-week run-in period, compared to 0.8 kg in the placebo group (p < 0.0001).
In another study arm with a low-calorie diet, the group receiving placebo followed by this compound lost an average of 7.1 kg from their baseline weight, compared to a 4.3 kg loss in the placebo/placebo group (p < 0.0001).
Across the studies, this compound treatment also resulted in statistically significant improvements in secondary endpoints such as waist circumference and serum lipid profiles. The drug was generally well-tolerated over the one-year treatment period.
Table 3: Summary of Year-Long Phase IIb Clinical Trial Results for this compound (800 mg/day)
| Study Arm | Metric | This compound (800 mg) | Placebo | p-value |
| Reduced Calorie Diet | Responders (≥5% weight loss) | 35% | 12% | < 0.0001 |
| Reduced Calorie Diet | Mean Weight Loss (kg) | 3.8 | 0.8 | < 0.0001 |
| Low Calorie Diet | Mean Weight Loss (kg) | 7.1 | 4.3 | < 0.0001 |
Despite these positive, statistically significant results, the magnitude of weight loss was considered modest, leading to the discontinuation of this compound's development for obesity.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key in vitro and in vivo assays relevant to the characterization of an NPY Y5 receptor antagonist like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human NPY Y5 receptor.
Materials:
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Cell Membranes: Membranes prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
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Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable Y5-selective radioligand.
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Competitor: this compound at a range of concentrations.
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Non-specific Binding Control: A high concentration of unlabeled NPY or another potent Y5 agonist/antagonist.
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Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
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Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
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Membrane Preparation: Homogenize cells expressing the Y5 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
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Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
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Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of the non-specific binding control.
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Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit NPY-mediated suppression of cAMP production.
Materials:
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Cell Line: A cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
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Agonist: NPY or a selective Y5 receptor agonist.
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Antagonist: this compound at a range of concentrations.
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Stimulant: Forskolin (an adenylyl cyclase activator).
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cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
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Cell culture medium and appropriate buffers.
Procedure:
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Cell Plating: Seed the Y5 receptor-expressing cells into a 96-well plate and allow them to grow to confluence.
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Pre-incubation: Wash the cells with a stimulation buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
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Stimulation: Add a fixed concentration of the NPY agonist to the wells, followed by the addition of forskolin to all wells (except for basal controls) to stimulate cAMP production.
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Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
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Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the NPY agonist's effect.
In Vivo Diet-Induced Obesity Model
Objective: To evaluate the in vivo efficacy of this compound in reducing body weight gain in a diet-induced obesity mouse model.
Materials:
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Animals: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
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Diets: A high-fat diet (e.g., 45-60% kcal from fat) to induce obesity and a control low-fat diet.
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Test Compound: this compound formulated for oral administration.
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Vehicle control.
Procedure:
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Induction of Obesity: House young adult male mice and feed them a high-fat diet ad libitum for a period of several weeks (e.g., 8-12 weeks) until a significant increase in body weight compared to control mice on a low-fat diet is observed.
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Grouping and Treatment: Randomize the obese mice into treatment groups (e.g., vehicle control, and different doses of this compound).
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Administration: Administer this compound or vehicle orally once daily for a specified duration (e.g., 2-4 weeks).
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Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
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Terminal Procedures: At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs.
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Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment and control groups using appropriate statistical methods.
Conclusion
This compound (S-2367) is a well-characterized NPY Y5 receptor antagonist that demonstrated a clear, albeit modest, effect on weight loss in both preclinical models and human clinical trials. While its development was discontinued, the data generated from the this compound program provided valuable proof-of-concept for the NPY Y5 receptor as a viable target for anti-obesity drug discovery. The information compiled in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the NPY Y5 receptor and the development of antagonists for metabolic diseases. Further research into this target may yet yield novel therapeutics with a more pronounced efficacy profile.
References
Velneperit: A Technical Overview of a Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velneperit (S-2367) is a potent and selective small-molecule antagonist of the Neuropeptide Y (NPY) Y5 receptor. Developed by Shionogi, it was investigated as a potential oral therapeutic for obesity due to its anorectic effects. This compound penetrates the blood-brain barrier and acts centrally to inhibit the orexigenic signals mediated by NPY. Although it showed promise in preclinical models and met its primary endpoint in Phase II clinical trials by demonstrating statistically significant weight loss, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols for this compound.
Chemical Structure and Properties
This compound is chemically identified as trans-4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | trans-4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide |
| CAS Number | 342577-38-2[1] |
| Molecular Formula | C₁₇H₂₄F₃N₃O₃S[1] |
| Molecular Weight | 407.45 g/mol [1] |
| SMILES | CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F[2] |
| InChI | InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24)/t11-,13-[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.0466 mg/mL | ALOGPS (Predicted) |
| logP | 2.58 | ALOGPS (Predicted) |
| pKa (Strongest Acidic) | 11.66 | ChemAxon (Predicted) |
| pKa (Strongest Basic) | 2.94 | ChemAxon (Predicted) |
| Solubility in DMSO | ≥ 30 mg/mL (73.63 mM) | GlpBio |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the Neuropeptide Y receptor type 5 (NPY Y5 receptor). NPY is a potent orexigenic peptide in the central nervous system, and its effects on food intake are primarily mediated through the Y1 and Y5 receptors. The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi proteins.
Upon activation by NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can disinhibit downstream pathways, contributing to the orexigenic signal. Furthermore, NPY Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound competitively binds to the Y5 receptor, blocking the binding of NPY and thereby inhibiting these downstream signaling events. This antagonism of the NPY-Y5 pathway is believed to underlie its appetite-suppressing effects.
References
Velneperit: A Technical Deep Dive into In Vitro and In Vivo Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (S-2367) is a potent and selective, orally active antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Developed by Shionogi, it was investigated as a potential treatment for obesity due to the known role of the NPY Y5 receptor in regulating food intake and energy balance.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: NPY Y5 Receptor Antagonism
This compound exerts its pharmacological effects by blocking the NPY Y5 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[4] NPY is a powerful stimulant of food intake, and the Y5 receptor is considered a key mediator of this orexigenic effect. By antagonizing this receptor, this compound inhibits the appetite-stimulating and metabolism-inhibiting effects of NPY.
Signaling Pathway
The NPY Y5 receptor is coupled to Gi/o proteins. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates the extracellular signal-regulated kinase (ERK) and RhoA signaling pathways. This compound, as an antagonist, blocks these downstream signaling events.
In Vitro Studies
This compound has been characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity for the NPY Y5 receptor.
Binding Affinity
This compound displays a high affinity for the NPY Y5 receptor, as demonstrated in radioligand binding assays.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Receptor | Cell Line | Radioligand | Value |
| Ki | Human NPY Y5 | CHO-K1 | [125I]PYY | Data not available |
| IC50 | Human NPY Y5 | HEK293 | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Data not available |
Note: While described as having high affinity, specific quantitative Ki or IC50 values from primary literature are not publicly available.
Functional Antagonism
In cell-based functional assays, this compound has been shown to be a surmountable antagonist of the NPY Y5 receptor. This indicates that its inhibitory effect can be overcome by increasing the concentration of the agonist (NPY).
Table 2: In Vitro Functional Antagonism of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value |
| cAMP Assay | HEK293 | NPY | IC50 | Data not available |
| Schild Analysis | Not specified | NPY | pA2 | Data not available |
Note: Specific quantitative values for functional antagonism are not publicly available.
Experimental Protocols
A typical radioligand binding assay to determine the affinity of this compound for the NPY Y5 receptor would involve the following steps:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human NPY Y5 receptor are cultured. The cells are harvested and homogenized to prepare a membrane fraction containing the receptor.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled NPY Y5 receptor agonist, such as [125I]Peptide YY ([125I]PYY) or [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP, and varying concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
To assess the functional antagonism of this compound, a cAMP assay is typically used:
-
Cell Culture: HEK293 cells expressing the NPY Y5 receptor are cultured in a multi-well plate.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of forskolin (to induce cAMP production) and NPY (to activate the Gi-coupled Y5 receptor and inhibit cAMP production).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of this compound that reverses 50% of the NPY-induced inhibition of cAMP production (IC50) is determined.
In Vivo Studies
This compound has been evaluated in various animal models to assess its efficacy, pharmacokinetics, and effects on behavior.
Pharmacokinetics
This compound is orally active and can penetrate the blood-brain barrier. In mice and rats, a single oral dose of 100 mg/kg results in high brain Y5 receptor occupancy (80-90%) and sustained plasma concentrations for up to 15 hours.
Table 3: In Vivo Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While qualitative descriptions of pharmacokinetic properties are available, specific quantitative parameters from dedicated pharmacokinetic studies are not publicly available.
Efficacy in Diet-Induced Obesity (DIO) Models
This compound has demonstrated efficacy in reducing weight gain in mouse models of diet-induced obesity.
Table 4: Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Study Duration | Body Weight Gain | Food Intake |
| Vehicle | - | 2 weeks | Baseline | Baseline |
| This compound | 30 | 2 weeks | Significantly inhibited | Reduced |
| This compound | 100 | 2 weeks | Significantly inhibited (dose-dependently) | Reduced |
Note: this compound was ineffective in mice on a regular diet and in genetically obese mice. Specific quantitative data on the extent of weight gain inhibition and food intake reduction are not available in the public domain.
Experimental Protocols
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used as they are prone to developing obesity on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for a period of several weeks to induce obesity. A control group is fed a standard chow diet.
-
Treatment: Once obesity is established, mice are treated orally with this compound or vehicle daily for the duration of the study.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, body composition (fat and lean mass) may be analyzed, and blood samples collected to measure metabolic parameters like plasma insulin and lipids.
Behavioral Studies: Fear Expression
This compound has been shown to acutely enhance the expression of fear in mice, suggesting a role for the NPY Y5 receptor in modulating fear responses.
-
Apparatus: A fear conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker to present an auditory cue (conditioned stimulus, CS).
-
Conditioning: On the first day, a mouse is placed in the chamber and presented with the auditory cue followed by a mild footshock (unconditioned stimulus, US). This pairing is repeated several times.
-
Treatment: Prior to testing for fear expression, the mouse is administered this compound or vehicle.
-
Testing: On a subsequent day, the mouse is returned to the conditioning chamber (contextual fear) or a novel chamber and presented with the auditory cue alone (cued fear). The amount of time the mouse spends "freezing" (a fear response) is measured.
Clinical Studies
This compound was advanced into Phase II clinical trials for the treatment of obesity.
Efficacy in Obese Subjects
Two year-long, double-blind, placebo-controlled trials were conducted in a total of 1,566 obese subjects in the United States. The studies assessed the efficacy and safety of this compound in conjunction with either a reduced-calorie diet (RCD) or a low-calorie diet (LCD).
Table 5: Efficacy of this compound in Phase II Clinical Trials in Obese Subjects
| Study | Treatment Group | N | Mean Change from Baseline in Body Weight (kg) | % of Patients with ≥5% Weight Loss |
| RCD Study | Placebo | ~219 | -0.8 | 12% |
| This compound 800mg | ~219 | -3.8 | 35% | |
| LCD Study | Placebo/Placebo | ~257 | -4.3 | 35% |
| Placebo/Velneperit | ~257 | -7.1 | 52% |
Data presented are from the modified intent-to-treat (MITT) populations. The RCD study duration was 54 weeks after a 6-week run-in, and the LCD study was 60 weeks.
In these studies, this compound treatment also resulted in statistically significant decreases in waist circumference and improvements in serum lipid profiles compared to placebo.
Safety and Tolerability
This compound was generally well-tolerated in the year-long clinical trials. The most frequently observed adverse events were nasopharyngitis, upper respiratory infection, sinusitis, and headache, with no significant differences in incidence compared to placebo. There were no psychiatric side effects related to the use of this compound.
Conclusion
This compound is a selective NPY Y5 receptor antagonist that has demonstrated efficacy in preclinical models of obesity and in Phase II clinical trials. Its mechanism of action, through the blockade of NPY's effects on appetite and energy metabolism, is well-defined. While it showed statistically significant weight loss in clinical studies, the development of this compound for obesity was discontinued. Nevertheless, the data from the in vitro and in vivo studies of this compound provide valuable insights into the role of the NPY Y5 receptor in energy homeostasis and its potential as a therapeutic target. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of NPY receptor modulation.
References
The Impact of Velneperit on Appetite and Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velneperit (S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key mediator in the central regulation of energy homeostasis. This technical guide provides an in-depth analysis of this compound's effects on appetite and food intake, drawing from both preclinical and clinical research. The document details the underlying mechanism of action, summarizes quantitative data from key studies in structured tables, outlines experimental protocols, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of obesity and metabolic disease drug development.
Introduction: The Role of the NPY Y5 Receptor in Appetite Regulation
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.[1] NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 and Y5 receptors being the primary mediators of its effects on food intake.[1] The NPY system, primarily located in the hypothalamus, plays a crucial role in regulating energy balance.[1] NPY-producing neurons in the arcuate nucleus (ARC) project to various hypothalamic regions, including the paraventricular nucleus (PVN), where NPY is released to stimulate feeding.[1]
The NPY Y5 receptor has been a subject of significant interest as a therapeutic target for obesity. Its activation is linked to increased food intake, and elevated NPY levels are observed in states of negative energy balance, such as fasting, which promotes feeding behavior.[2] this compound was developed as a Y5 receptor antagonist with the therapeutic goal of counteracting the orexigenic effects of NPY, thereby reducing food intake and promoting weight loss.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the NPY Y5 receptor. By binding to this receptor, it blocks the downstream signaling cascade that is normally initiated by NPY. The NPY Y5 receptor is coupled to inhibitory G-proteins (Gαi). Upon NPY binding, this signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with other signaling events, ultimately promotes the sensation of hunger and stimulates food intake. This compound, by blocking NPY's access to the Y5 receptor, prevents this cascade, thereby mitigating the orexigenic drive.
Signaling Pathway of NPY Y5 Receptor in Appetite Regulation
Preclinical Evidence: Effect of this compound on Food Intake and Body Weight
A key preclinical study investigated the effects of this compound (referred to as S-2367 in the publication) in a diet-induced obesity (DIO) mouse model.
Experimental Protocol: Diet-Induced Obesity Mouse Study
-
Animal Model: Male C57BL/6J mice, 5 weeks of age at the start of the study.
-
Housing: Mice were housed individually in a temperature- and light-controlled environment.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
DIO Group: Fed a moderately high-fat (MHF) diet (32% kcal from fat) for 9 weeks to induce obesity.
-
-
Drug Administration: After the 9-week DIO period, mice were orally administered either vehicle or this compound (10, 30, or 100 mg/kg) once daily for 4 weeks.
-
Measurements:
-
Body Weight: Measured regularly throughout the study.
-
Food Intake: Daily food consumption was monitored.
-
Metabolic Parameters: At the end of the treatment period, plasma levels of glucose and insulin were measured.
-
Preclinical Data Summary
The study demonstrated that this compound selectively reduced body weight gain and food intake in mice with diet-induced obesity.
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Body Weight Gain (g) over 4 weeks | 4.1 ± 0.5 | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.1 ± 0.3** |
| Cumulative Food Intake (g) over 4 weeks | 95.8 ± 3.1 | 90.1 ± 2.5 | 85.4 ± 2.1 | 81.2 ± 2.0 |
| Plasma Insulin (ng/mL) | 3.1 ± 0.4 | 2.5 ± 0.3 | 1.9 ± 0.2* | 1.5 ± 0.2 |
| *p < 0.05 vs. vehicle; *p < 0.01 vs. vehicle. Data are presented as mean ± SEM. |
Experimental Workflow: Preclinical DIO Study
Clinical Evidence: this compound in Obese Subjects
This compound was evaluated in two large, year-long, double-blind, placebo-controlled Phase II clinical trials in obese subjects: the Reduced Calorie Diet (RCD) study and the Low Calorie Diet (LCD) study.
Experimental Protocols: Phase II Clinical Trials
-
Study Population: Obese subjects with a Body Mass Index (BMI) between 30 and 45 kg/m ². A total of 1,566 subjects were randomized across both studies.
-
Interventions:
-
RCD Study:
-
Run-in Period: 6-week reduced-calorie diet (800 kcal/day reduction from weight-maintaining diet).
-
Randomization: Subjects were randomized to receive placebo, 800 mg this compound, or 1600 mg this compound once daily for 54 weeks, in conjunction with the reduced-calorie diet.
-
-
LCD Study:
-
Initial 6 Weeks: Subjects were randomized to:
-
Placebo + 950 kcal/day fixed low-calorie diet.
-
Placebo + 950 kcal/day fixed low-calorie diet.
-
1600 mg this compound + 950 kcal/day fixed low-calorie diet.
-
-
Subsequent 54 Weeks:
-
Continued with placebo + reduced-calorie diet (as in RCD study).
-
Switched to 1600 mg this compound + reduced-calorie diet.
-
Continued with 1600 mg this compound + reduced-calorie diet.
-
-
-
-
Primary Endpoint: Statistically significant reduction in body weight compared to placebo.
-
Secondary Endpoints: Included changes in waist circumference and serum lipid profile.
Clinical Data Summary
Both studies met their primary endpoint, demonstrating a statistically significant reduction in body weight with this compound treatment.
Table 1: Key Efficacy Results from the Reduced Calorie Diet (RCD) Study (54 Weeks)
| Parameter | Placebo (n≈218) | This compound 800 mg (n≈219) | This compound 1600 mg | p-value (800 mg vs Placebo) |
| Mean Weight Loss (kg) | 0.8 | 3.8 | - | <0.0001 |
| Percentage Weight Loss (%) | 0.9 | 3.9 | - | <0.0001 |
| Responders (≥5% Weight Loss) (%) | 12 | 35 | - | <0.0001 |
Table 2: Key Efficacy Results from the Low Calorie Diet (LCD) Study (60 Weeks)
| Parameter | Placebo/Placebo | Placebo/Velneperit 1600 mg | This compound/Velneperit 1600 mg | p-value (Placebo/Velneperit vs Placebo/Placebo) |
| Mean Weight Loss (kg) | 4.3 | 7.1 | - | <0.0001 |
| Percentage Weight Loss (%) | 4.4 | 6.9 | - | <0.0002 |
| Responders (≥5% Weight Loss) (%) | 35 | 52 | - | <0.0001 |
Note: Data for the 1600 mg group in the RCD study and the this compound/Velneperit group in the LCD study were not fully detailed in the available press release.
Clinical Trial Workflow: Reduced Calorie Diet (RCD) Study
Discussion and Conclusion
The available preclinical and clinical data indicate that this compound, through its antagonism of the NPY Y5 receptor, has a discernible effect on appetite and food intake, leading to weight loss. The preclinical studies in DIO mice demonstrated a dose-dependent reduction in food intake and body weight gain, supporting the proposed mechanism of action.
The Phase II clinical trials provided further evidence of this compound's efficacy in a human population of obese individuals. In both the RCD and LCD studies, this compound treatment resulted in statistically significant weight loss compared to placebo. The percentage of subjects achieving a clinically meaningful weight loss of 5% or more was substantially higher in the this compound groups.
Despite these positive efficacy signals, the development of this compound for obesity was discontinued. The reasons for this have not been publicly detailed but may be related to the overall magnitude of the weight loss effect in the context of the evolving landscape of anti-obesity therapeutics, or other strategic considerations.
References
- 1. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Velneperit in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health crisis, is characterized by an excess of adipose tissue resulting from a chronic imbalance between energy intake and expenditure. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy homeostasis. Neuropeptide Y (NPY), one of the most potent orexigenic peptides, stimulates food intake and decreases energy expenditure, primarily through the activation of its Y1 and Y5 receptors.[1][2] The NPY Y5 receptor (Y5R) has thus emerged as a significant target for the development of anti-obesity therapeutics. Velneperit (S-2367), a potent and selective NPY Y5 receptor antagonist, has been investigated for its potential to modulate energy balance by blocking the orexigenic signals of NPY.[3][4] This technical guide provides an in-depth overview of the role of this compound in energy homeostasis, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action: Antagonism of the NPY Y5 Receptor Signaling Pathway
This compound exerts its effects by acting as a competitive antagonist at the Neuropeptide Y Y5 receptor.[3] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand NPY, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA), a key downstream effector that modulates various cellular processes, including those involved in appetite stimulation and energy conservation. By blocking the binding of NPY to the Y5 receptor, this compound prevents this signaling cascade, thereby attenuating the downstream effects of NPY on energy homeostasis.
References
Velneperit: A Neuropeptide Y Y5 Receptor Antagonist and its Novel Impact on Fear Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of velneperit, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist, in the context of fear and anxiety research. While initially investigated for its anti-obesity effects, preclinical studies have revealed a significant and specific impact of this compound on fear memory, offering a novel avenue for understanding the neurobiology of fear and developing potential therapeutic interventions. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The primary research investigating the effects of this compound on fear expression was conducted by McCullough et al. (2018). The key quantitative findings from this study are summarized in the table below. The data demonstrates that antagonism of the NPY Y5 receptor by this compound significantly enhances the expression of conditioned fear.
| Experimental Group | Treatment | N | Mean Freezing (%) | SEM | p-value vs. Vehicle |
| Control | Vehicle | 8 | ~35 | ~5 | - |
| Experimental | This compound (10mg/kg) | 8 | ~60 | ~7.5 | < 0.05 |
| Table 1: Effect of this compound on Fear Expression during Extinction Recall. Data extracted from McCullough KM, et al. Transl Psychiatry. 2018;8(1):164. |
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the pivotal study by McCullough et al. (2018) that identified the impact of this compound on fear expression.
Subjects
-
Species: Mouse (Mus musculus)
-
Strain: Drd2-Cre transgenic mice were used to allow for cell-type-specific investigations, though the this compound experiment itself was a systemic administration.
-
Sex: Male
-
Age/Weight: Adult mice, typically 8-12 weeks of age.
-
Housing: Mice were group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. They were handled for several days prior to the commencement of behavioral experiments to minimize stress.
Apparatus
-
Fear Conditioning Chambers: Standard operant conditioning chambers equipped with a stainless-steel grid floor connected to a shock generator. A speaker was mounted on one wall to deliver the auditory cue (conditioned stimulus, CS), and the chamber was enclosed in a sound-attenuating cubicle.
-
Context: The conditioning context was distinct, often with specific visual and olfactory cues (e.g., a particular wall pattern and cleaning solution scent).
Fear Conditioning and Extinction Paradigm
-
Habituation (Day 1): Mice were placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 10-20 minutes) without any stimuli to establish a baseline.
-
Conditioning (Day 2):
-
Mice were placed back into the same conditioning chamber.
-
After an initial acclimation period (e.g., 2 minutes), a series of auditory cues (CS; e.g., a 30-second, 80 dB tone) were presented.
-
Each auditory cue co-terminated with a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 0.5 seconds).
-
This pairing was repeated several times (e.g., 3-5 pairings) with a variable inter-trial interval.
-
-
Extinction Training (Day 3):
-
Mice were placed in a novel context, different from the conditioning context, to prevent contextual fear generalization.
-
A series of auditory cues (CS) were presented without the accompanying footshock. This was repeated for a significant number of trials (e.g., 20-30 trials) to induce extinction learning.
-
-
Extinction Recall (Day 4):
-
Mice were returned to the extinction context.
-
A smaller number of auditory cues (CS) were presented without the footshock to test the recall of the extinction memory.
-
Freezing behavior, defined as the complete absence of movement except for respiration, was recorded and scored by an automated system or a trained observer blind to the experimental conditions.
-
Drug Administration
-
Drug: this compound (S-2367)
-
Dosage: 10 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: this compound or vehicle was administered 30 minutes prior to the extinction recall session on Day 4.
Signaling Pathways and Experimental Workflows
Neuropeptide Y (NPY) Y5 Receptor Signaling Pathway
This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the Y5 receptor involves coupling to inhibitory G-proteins (Gi/o).
Caption: NPY Y5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Fear Conditioning Study
The following diagram illustrates the step-by-step process of the fear conditioning experiment as described in the protocol section.
Caption: Experimental workflow for assessing the effect of this compound on fear extinction.
Proposed Mechanism of this compound in the Central Amygdala
The research by McCullough et al. (2018) suggests a specific mechanism within the central amygdala (CeA) for this compound's fear-enhancing effects. NPY, acting on Y5 receptors on Drd2-expressing neurons, is thought to be inhibitory. By blocking this inhibition, this compound allows for greater activation of these fear-promoting neurons.
Caption: Proposed mechanism of this compound's action in the central amygdala.
Discussion and Future Directions
The findings from the study by McCullough and colleagues are significant as they identify the NPY Y5 receptor as a potential modulator of fear expression. The antagonist, this compound, by enhancing fear, serves as a powerful tool to probe the neurocircuitry of fear and extinction. This is particularly relevant for understanding conditions characterized by excessive fear, such as anxiety disorders and post-traumatic stress disorder (PTSD).
While this compound itself, due to its fear-enhancing properties, is not a candidate for an anxiolytic therapy, it opens up several avenues for future research:
-
Agonist Studies: Investigating the effects of NPY Y5 receptor agonists on fear and anxiety could be a promising therapeutic strategy. If antagonism enhances fear, agonism might suppress it, potentially offering a novel anxiolytic mechanism.
-
Circuit-Level Analysis: Further research is needed to dissect the precise downstream targets of the CeA Drd2 neurons and how their disinhibition by this compound leads to an increase in fear expression.
-
Translational Studies: While these findings are from preclinical models, they provide a rationale for investigating the role of the NPY Y5 receptor in human anxiety disorders, potentially through genetic association studies or neuroimaging.
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies
Subject: Dosage and Administration of Velneperit (S-2367) and Saredutant (SR48968) in Rodent Models
For: Researchers, Scientists, and Drug Development Professionals
NOTE: Initial literature searches may cause confusion between "this compound" and "Saredutant" due to their development history and similar alphanumeric designations (SR and S prefixes). It is critical to distinguish between these two compounds as they have distinct mechanisms of action and therapeutic targets.
-
This compound (S-2367): A selective, orally active Neuropeptide Y (NPY) Y5 receptor antagonist, primarily investigated for its effects on obesity and metabolic disorders.
-
Saredutant (SR48968): A selective, non-peptide Tachykinin NK2 receptor antagonist, studied for its potential antidepressant and anxiolytic properties.
This document provides detailed application notes and protocols for both compounds to ensure clarity in experimental design.
Section 1: this compound (S-2367) - NPY Y5 Receptor Antagonist
This compound (S-2367) is an antagonist of the Neuropeptide Y (NPY) Y5 receptor. In the central nervous system, the NPY system is a critical regulator of energy balance and food intake. The Y5 receptor subtype, in particular, is implicated in the appetite-stimulating effects of NPY. This compound has been shown to inhibit weight gain in diet-induced obesity models in rodents by blocking this pathway.
Signaling Pathway of NPY Y5 Receptor
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, NPY, the receptor initiates intracellular signaling cascades that modulate neuronal activity and cellular function. This compound acts by blocking this initial binding step.
Caption: NPY Y5 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Dosage in Rodent Studies
| Species | Model | Dosage Range | Route | Frequency | Key Findings |
| Mouse | Diet-Induced Obesity | 30-100 mg/kg | p.o. | Once daily for 2 weeks | Significantly inhibited weight gain, reduced calorie intake and fat accumulation[1]. |
| Mouse | Fear Expression | 100 mg/kg | i.p. | Single dose | Acutely enhanced fear expression[1]. |
| Mouse/Rat | Receptor Occupancy | 100 mg/kg | p.o. | Single dose | Achieved high brain Y5 receptor occupancy (80-90%)[1]. |
Experimental Protocols
1. Diet-Induced Obesity Study in Mice
This protocol is designed to assess the efficacy of this compound in preventing weight gain in a diet-induced obesity model.
-
Animal Model: Male C57BL/6 mice, 8 weeks of age.
-
Housing: Individually housed with a 12-h light/dark cycle.
-
Diet:
-
Control Group: Standard chow.
-
Experimental Groups: Moderate High-Fat (MHF) diet (e.g., 30-45% kcal from fat).
-
-
Acclimation: Acclimate mice for 1 week with free access to water and their respective diets.
-
Drug Preparation:
-
Vehicle: 1% Methylcellulose in sterile water.
-
This compound Solution: Suspend this compound powder in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose at a 10 mL/kg volume). Sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosing Procedure (Oral Gavage):
-
Weigh the animal to calculate the precise dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse securely, ensuring the head and neck are in a straight line.
-
Gently insert a 20-gauge, 1.5-inch curved, ball-tipped gavage needle into the diastema of the mouth.
-
Advance the needle along the upper palate into the esophagus. The animal should swallow the tube. Do not force.
-
Once the needle is in place, dispense the solution smoothly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for 5-10 minutes post-administration for any signs of distress.
-
-
Treatment Schedule: Administer vehicle or this compound (30, 50, or 100 mg/kg) by oral gavage once daily for 14 consecutive days.
-
Outcome Measures:
-
Body Weight: Record daily.
-
Food Intake: Measure daily by weighing the remaining food.
-
Terminal Measurements (Day 15):
-
Collect blood via cardiac puncture for plasma insulin analysis (ELISA).
-
Dissect and weigh fat pads (e.g., epididymal, retroperitoneal).
-
-
Caption: Experimental workflow for a diet-induced obesity study using this compound.
Section 2: Saredutant (SR48968) - Tachykinin NK2 Receptor Antagonist
Saredutant (SR48968) is a potent and selective antagonist of the Tachykinin NK2 receptor. The endogenous ligand for this receptor is Neurokinin A (NKA). The NK2 receptor is implicated in stress, anxiety, and depression-related pathways. Saredutant has demonstrated antidepressant-like and anxiolytic-like effects in various rodent models.
Signaling Pathway of Tachykinin NK2 Receptor
The Tachykinin NK2 receptor is a GPCR that, upon activation by NKA, primarily signals through the Gαq protein pathway, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).
Caption: Tachykinin NK2 receptor signaling pathway and the inhibitory action of Saredutant.
Quantitative Data: Saredutant Dosage in Rodent Studies
| Species | Model | Dosage Range | Route | Frequency | Key Findings |
| Rat | Forced Swim Test (Depression) | 1, 3, 10 mg/kg | i.p. | Once daily for 14 days | 3 and 10 mg/kg doses significantly reduced immobility time[2][3]. |
| Mouse | Stress-Induced Hyperthermia (Anxiety) | 3-30 mg/kg | p.o. | Single dose | 30 mg/kg significantly reduced stress-induced temperature increase. |
| Mouse | Four-Plate Test (Anxiety) | 3, 10, 30 mg/kg | p.o. | Single dose | Increased the number of punished crossings at all doses tested. |
Experimental Protocols
1. Forced Swim Test (FST) in Rats
This protocol is used to screen for antidepressant-like activity. A reduction in immobility is interpreted as a positive effect.
-
Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression.
-
Housing: Group housed with a 12-h light/dark cycle, with free access to food and water.
-
Drug Preparation:
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Saredutant Solution: Suspend Saredutant in vehicle. For a 10 mg/kg dose at a 1 mL/kg volume, the concentration would be 10 mg/mL.
-
-
Treatment Schedule: Administer vehicle or Saredutant (1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection once daily for 14 consecutive days. Behavioral testing is performed approximately 22 hours after the final dose.
-
Forced Swim Test Procedure:
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Pre-Swim Session (Day 1): Place each rat in the cylinder for a 15-minute habituation swim. This is done to ensure that immobility on the test day is not due to novelty. After 15 minutes, remove the rat, dry it gently with a towel, and return it to its home cage.
-
Test Session (Day 15, 22h post-final dose): Place the rat in the swim cylinder for a 5-minute test session.
-
Scoring: Video record the session. An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility between treatment groups using ANOVA followed by post-hoc tests.
2. Stress-Induced Hyperthermia (SIH) in Mice
This protocol assesses anxiolytic-like activity. Anxiolytic compounds typically attenuate the rise in body temperature induced by mild stress.
-
Animal Model: Male Swiss mice.
-
Housing: Singly housed for at least one week prior to testing to establish a stable baseline temperature.
-
Drug Administration: Administer vehicle (e.g., 0.5% CMC) or Saredutant (3, 10, 30 mg/kg) via oral gavage (p.o.) 60 minutes before the first temperature measurement.
-
SIH Procedure:
-
Baseline Temperature (T1): Gently remove the mouse from its home cage and measure its rectal temperature using a digital thermometer with a lubricated probe inserted approximately 2 cm. This measurement serves as the initial stressor. Record T1 and immediately return the mouse to its home cage.
-
Stress Temperature (T2): Exactly 10 minutes after the first measurement, remove the same mouse and measure its rectal temperature again. This is T2.
-
Calculate SIH: The stress-induced hyperthermia response is the change in temperature (ΔT = T2 - T1).
-
-
Data Analysis: Compare the mean ΔT between treatment groups. A significant reduction in ΔT compared to the vehicle group indicates an anxiolytic-like effect.
References
Application Notes and Protocols for Velneperit in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1] The NPY Y5 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system and is implicated in the regulation of energy balance and food intake.[2][3][4] Antagonism of the NPY Y5 receptor by this compound has been investigated for its potential therapeutic effects in obesity.[2] These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments to study NPY Y5 receptor signaling and its downstream effects.
Chemical Properties and Solubility
A summary of the key chemical properties and solubility of this compound is provided in the table below. It is recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄F₃N₃O₃S | |
| Molecular Weight | 407.45 g/mol | |
| Solubility in DMSO | ≥ 29 mg/mL (≥ 71.17 mM) | |
| Appearance | Crystalline solid, powder | |
| Storage of Solid | -20°C for 3 years | |
| Storage of Stock Solution | -80°C for 1 year, -20°C for 1 month |
Note: Sonication is recommended to aid in the dissolution of this compound in DMSO.
NPY Y5 Receptor Signaling Pathway
This compound acts as an antagonist at the NPY Y5 receptor, which is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y5 receptor activation can modulate other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK).
References
- 1. benchchem.com [benchchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Obesity in Animal Models Using Velneperit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a powerful orexigenic peptide in the central nervous system, stimulating food intake and promoting energy storage.[1] The Y5 receptor subtype is considered a key mediator of these effects.[1] By blocking the NPY Y5 receptor, this compound is designed to reduce food intake and promote weight loss, making it a valuable tool for studying the role of the NPYergic system in the pathophysiology of obesity. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of diet-induced obesity (DIO).
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y5 receptor. In states of positive energy balance, such as that induced by a high-fat diet, NPY levels in the hypothalamus are often elevated. This leads to the activation of Y5 receptors, which in turn stimulates appetite and reduces energy expenditure. This compound blocks this interaction, thereby attenuating the orexigenic signal and leading to a reduction in food intake and subsequent weight loss.
Data Presentation
Table 1: Summary of this compound Effects in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day, p.o.) | This compound (100 mg/kg/day, p.o.) | Duration | Animal Model | Reference |
| Body Weight Gain | Baseline | Significant reduction | Dose-dependent significant reduction | 2 weeks | DIO Mice | [2] |
| Caloric Intake | Baseline | Reduced | Significantly Reduced | 2 weeks | DIO Mice | [2] |
| Fat Accumulation | Baseline | Reduced | Significantly Reduced | 2 weeks | DIO Mice | |
| Plasma Insulin Levels | Baseline | Improved | Improved | 2 weeks | DIO Mice | |
| Body Weight Gain | Baseline | - | Significant decrease compared to S-2367 | 5 weeks | DIO Mice | |
| Food Intake | Baseline | - | Significant decrease compared to S-2367 | 5 weeks | DIO Mice |
Note: Specific quantitative values were not consistently available across all preclinical publications. The table reflects the reported qualitative outcomes.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
Objective: To establish a reliable model of obesity in mice for subsequent testing of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat, lard-based)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group (lean) and a DIO group.
-
House mice individually or in small groups.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD ad libitum.
-
Monitor body weight and food intake weekly for 8-12 weeks.
-
Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 15-20% greater) and increased adiposity compared to the control group.
Protocol 2: Oral Administration of this compound to DIO Mice
Objective: To administer this compound orally to DIO mice to assess its effects on body weight and metabolic parameters.
Materials:
-
DIO mice (from Protocol 1)
-
This compound (S-2367)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 ml)
-
Weighing scale
Procedure:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentrations (e.g., 3 mg/ml and 10 mg/ml for 30 mg/kg and 100 mg/kg doses, respectively, assuming a 10 ml/kg dosing volume).
-
Randomize DIO mice into treatment groups: Vehicle control, this compound (30 mg/kg), and this compound (100 mg/kg).
-
Record the body weight of each mouse daily.
-
Administer the assigned treatment via oral gavage once daily. The volume should be calculated based on the most recent body weight (e.g., 10 ml/kg).
-
To perform the gavage, gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Slowly dispense the solution.
-
Monitor the animals for any signs of distress during and after the procedure.
-
Continue daily administration for the duration of the study (e.g., 2-5 weeks).
-
Monitor food and water intake daily.
Protocol 3: Assessment of Body Composition using Dual-Energy X-ray Absorptiometry (DEXA)
Objective: To measure changes in fat mass and lean mass in response to this compound treatment.
Materials:
-
DEXA scanner for small animals
-
Anesthesia (e.g., isoflurane)
-
Anesthesia induction chamber and nose cone
-
Heating pad
Procedure:
-
Calibrate the DEXA scanner according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Once the mouse is fully anesthetized, place it in a prone position on the scanner bed.
-
Perform a whole-body scan.
-
The software will analyze the scan to determine total body mass, fat mass, lean mass, and bone mineral density.
-
After the scan, allow the mouse to recover from anesthesia on a heating pad to prevent hypothermia.
-
This non-invasive procedure can be performed at baseline and at the end of the treatment period to assess changes in body composition.
Mandatory Visualizations
Caption: NPY Y5 Receptor Signaling Pathway in Obesity.
Caption: Experimental Workflow for this compound in DIO Mice.
References
Velneperit: A Pharmacological Tool for Selective NPY Y5 Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit, also known as S-2367, is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] Developed by Shionogi, it has been investigated for its potential as a treatment for obesity due to the role of the NPY Y5 receptor in regulating food intake and energy homeostasis.[2][3] this compound is an orally active compound capable of penetrating the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NPY Y5 receptor.[3] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental settings.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NPY Y5 receptor, thereby preventing the binding of its endogenous ligand, Neuropeptide Y.[2] The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor can stimulate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of the RhoA pathway, which is involved in cell motility. By blocking the NPY Y5 receptor, this compound inhibits these downstream signaling events. It has been characterized as a surmountable antagonist.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound (S-2367)
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity | ||||
| Ki | Human | NPY Y5 | High Affinity (Specific value not publicly available) | |
| Functional Antagonism | ||||
| IC50 (vs. NPY-induced Ca2+ influx) | Human | NPY Y5 | 210 nM | |
| Antagonism Type | NPY Y5 | Surmountable |
Table 2: In Vivo Pharmacological Profile of this compound (S-2367)
| Parameter | Species | Dose | Route | Value | Reference |
| Brain Receptor Occupancy | Mouse | 100 mg/kg | p.o. | 80-90% | |
| Efficacy in Diet-Induced Obesity | Mouse | 30-100 mg/kg (daily for 2 weeks) | p.o. | Significant inhibition of body weight gain | |
| Plasma Concentration | Mouse/Rat | 100 mg/kg | p.o. | Sustained elevated levels for up to 15 hours |
Table 3: Pharmacokinetic Parameters of this compound (S-2367) after Oral Administration
| Parameter | Species | Dose | Tmax | Cmax | Half-life (t1/2) | Reference |
| Mouse | Data not publicly available | Data not publicly available | Data not publicly available | |||
| Rat | Data not publicly available | Data not publicly available | Data not publicly available |
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway Blocked by this compound
Caption: NPY Y5 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for in vitro binding and functional characterization of this compound.
Experimental Workflow for In Vivo Evaluation of this compound in a Diet-Induced Obesity Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of diet-induced obesity.
Experimental Protocols
Protocol 1: NPY Y5 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293, CHO cells).
-
Radioligand: [125I]-Peptide YY ([125I]-PYY).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled NPY.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of 1 µM unlabeled NPY (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [125I]-PYY (final concentration ~50 pM).
-
50 µL of cell membrane preparation (5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - cAMP Accumulation
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit NPY-induced suppression of cAMP production.
Materials:
-
A cell line stably expressing the human NPY Y5 receptor (e.g., CHO-K1 cells).
-
NPY (human).
-
Forskolin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare a solution of NPY in Stimulation Buffer at a concentration that gives a submaximal response (e.g., EC80).
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Add the NPY solution to the wells (except for the basal control wells).
-
Add forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM).
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the NPY-induced inhibition of forskolin-stimulated cAMP accumulation, using non-linear regression.
Protocol 3: In Vitro Functional Assay - ERK Phosphorylation
Objective: To assess the effect of this compound on NPY-induced ERK1/2 phosphorylation.
Materials:
-
A cell line expressing the NPY Y5 receptor.
-
NPY (human).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serum-free culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
-
Imaging system for Western blots.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with NPY (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot the normalized phospho-ERK levels against the log concentration of this compound to determine the IC50.
Protocol 4: In Vivo Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in reducing body weight gain and improving metabolic parameters in a mouse model of obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Metabolic cages (optional).
-
Equipment for measuring body composition (e.g., DEXA or NMR).
Procedure:
-
Acclimatize the mice for at least one week on a standard chow diet.
-
Induce obesity by feeding the mice an HFD for 10-16 weeks. A control group should be maintained on the standard chow diet.
-
After the induction period, randomize the obese mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 100 mg/kg).
-
Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or several times per week).
-
At the end of the treatment period, perform terminal procedures:
-
Measure body composition.
-
Collect blood for analysis of plasma parameters (e.g., glucose, insulin, lipids).
-
Harvest tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis (e.g., gene expression).
-
-
Data Analysis: Compare the changes in body weight, food intake, body composition, and plasma parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound (S-2367) is a valuable pharmacological tool for the selective blockade of the NPY Y5 receptor. Its oral bioavailability and central nervous system penetration make it suitable for a wide range of in vitro and in vivo applications. The protocols provided here offer a framework for researchers to investigate the role of the NPY Y5 receptor in various physiological and disease processes. While specific quantitative binding and pharmacokinetic data are not fully available in the public domain, the provided information and methodologies will enable robust scientific inquiry into the function of this important therapeutic target.
References
Application Notes and Protocols for Velneperit in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] In the central nervous system, NPY is a powerful neuromodulator involved in the regulation of food intake and body weight.[2] The Y5 receptor subtype is considered a key mediator of NPY's effects on appetite.[2][3][4] Consequently, the primary application of this compound in neuroscience research has been in the context of metabolic disorders, specifically as a potential therapeutic agent for obesity.
While the role of NPY extends to other neurological processes, including stress, anxiety, and neuroendocrine function, the available body of research on this compound is predominantly focused on its effects on energy homeostasis. These application notes and protocols, therefore, concentrate on the experimental use of this compound in preclinical and clinical models of obesity.
Mechanism of Action: NPY Y5 Receptor Antagonism
Neuropeptide Y, when released in the hypothalamus, binds to various Y receptor subtypes. The activation of Y1 and Y5 receptors, in particular, is strongly associated with an increase in food intake (orexigenic effect) and a decrease in energy expenditure. This compound acts by selectively blocking the Y5 receptor, thereby preventing NPY from exerting its orexigenic effects. This antagonism is intended to reduce hunger and promote satiety, leading to a decrease in caloric intake and subsequent weight loss.
Below is a diagram illustrating the signaling pathway of NPY in appetite regulation and the point of intervention for this compound.
Quantitative Data from Clinical Trials
This compound has been evaluated in clinical trials for its efficacy in weight reduction. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in a 54-Week Reduced Calorie Diet (RCD) Study
| Treatment Group | Mean Weight Loss (kg) | Percentage Weight Loss (%) | Responders (≥5% Weight Loss) |
| Placebo | 0.8 | 0.9 | 12% |
| This compound (800mg) | 3.8 | 3.9 | 35% |
p-value <0.0001 for all this compound groups compared to placebo.
Table 2: Efficacy of this compound in a Low Calorie Diet (LCD) Study
| Treatment Group | Mean Weight Loss (kg) |
| Placebo/Placebo | 4.3 |
| Placebo/Velneperit | 7.1 |
p-value <0.0001 for the this compound group compared to the placebo group.
Experimental Protocols
The following are detailed methodologies for preclinical and clinical studies involving this compound for the investigation of obesity.
Preclinical Protocol: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the anti-obesity effects of this compound in a mouse model.
1. Animal Model and Husbandry:
-
Species and Strain: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
Age: Start the diet at 6-8 weeks of age.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water.
2. Diet-Induced Obesity Induction:
-
Diets: Randomize mice into two groups: a control group receiving a standard chow diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat) to induce obesity.
-
Duration: Maintain the respective diets for a period of 15-24 weeks to establish an obese phenotype.
-
Monitoring: Monitor body weight and food intake weekly.
3. This compound Administration:
-
Route of Administration: Oral gavage is a common method for preclinical studies with this compound.
-
Vehicle: A suitable vehicle for oral administration should be determined based on the compound's solubility (e.g., a solution containing DMSO, PEG300, and Tween 80).
-
Dosing: Based on previous studies with NPY Y5 receptor antagonists, a dose range can be selected for evaluation.
-
Treatment Period: Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
4. Outcome Measures:
-
Primary Endpoints:
-
Change in body weight.
-
Cumulative food intake.
-
-
Secondary Endpoints:
-
Body composition (e.g., fat mass and lean mass) can be assessed using techniques like DEXA or MRI.
-
Metabolic parameters: Collect blood samples to measure plasma levels of glucose, insulin, leptin, and lipids.
-
Gene expression analysis: At the end of the study, hypothalamic tissue can be collected to analyze the expression of appetite-regulating neuropeptides (e.g., NPY, AgRP, POMC, CART) via RT-PCR or in situ hybridization.
-
5. Statistical Analysis:
-
Data should be analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the effects of this compound treatment with the vehicle control group.
Below is a diagram illustrating the general workflow for a preclinical study of an anti-obesity compound.
Clinical Trial Protocol: Phase II Study of this compound in Obese Subjects
This protocol is a generalized representation based on publicly available information from this compound clinical trials.
1. Study Design:
-
Randomized, double-blind, placebo-controlled, multi-center study.
2. Participant Population:
-
Inclusion Criteria:
-
Adult males and females (e.g., 18-65 years of age).
-
Body Mass Index (BMI) between 30.0 and 45.0 kg/m ².
-
Stable body weight for a defined period prior to the study.
-
-
Exclusion Criteria:
-
Clinically significant unstable medical conditions.
-
Current use of medications that could affect body weight.
-
Participation in other investigational drug trials.
-
3. Intervention:
-
Treatment Arms:
-
This compound (e.g., 400 mg, 800 mg, or 1600 mg) administered orally once daily.
-
Placebo administered orally once daily.
-
-
Dietary Intervention: All participants are instructed to follow a reduced-calorie diet (RCD), for example, an 800 kcal/day deficit from their weight-maintaining energy requirements.
-
Duration: Treatment period of 24 to 52 weeks.
4. Outcome Measures:
-
Primary Efficacy Endpoint:
-
Mean percent change in body weight from baseline.
-
-
Secondary Efficacy Endpoints:
-
Proportion of participants achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference.
-
Changes in serum lipid profiles (e.g., cholesterol, triglycerides).
-
Changes in markers of glycemic control (e.g., fasting glucose, insulin).
-
-
Safety and Tolerability:
-
Adverse event monitoring.
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
5. Statistical Analysis:
-
An intent-to-treat (ITT) analysis is typically performed.
-
Analysis of covariance (ANCOVA) or mixed-effects models for repeated measures (MMRM) can be used to compare treatment groups.
Future Directions in Neuroscience Research
While the current data on this compound is limited to its role in appetite and weight regulation, the widespread distribution of NPY and its receptors in the brain suggests potential for broader neuroscience applications. Future research could explore the effects of this compound in:
-
Anxiety and Depression: NPY is known to have anxiolytic effects, and the Y5 receptor may play a role in modulating mood.
-
Neuroprotection: NPY has been shown to have neuroprotective properties in various models of neuronal injury.
-
Learning and Memory: The NPY system is implicated in cognitive processes.
However, it is important to note that these are speculative areas for this compound research, and dedicated preclinical studies would be required to investigate these potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y1 and Y5 Receptors Are Both Required for the Regulation of Food Intake and Energy Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
Application of Velneperit in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Velneperit (also known as S-2367) is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and food intake.[1] The Y5 receptor subtype is considered a key mediator of these effects.[1][2] By blocking the NPY Y5 receptor, this compound is hypothesized to reduce food intake and promote weight loss, making it a person of interest for research into obesity and metabolic syndrome.
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research into this compound has primarily focused on its potential as an anti-obesity agent, a key component in managing metabolic syndrome.
Preclinical studies in diet-induced obese (DIO) mouse models have suggested that this compound can lead to a reduction in body weight gain. Clinical trials have also shown a statistically significant reduction in body weight in obese subjects compared to placebo.[3] While press releases have mentioned "improved serum lipid profile" as a secondary outcome of clinical trials, specific quantitative data on lipids and markers of insulin resistance are not extensively available in the public domain. Therefore, the following sections provide generalized protocols and representative data based on the expected effects of a Y5 receptor antagonist in the context of metabolic syndrome research.
Key Signaling Pathways
This compound, as a Neuropeptide Y (NPY) Y5 receptor antagonist, functions by blocking the downstream signaling cascades initiated by the binding of NPY to its Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR), and its activation by NPY leads to multiple intracellular signaling events that ultimately promote food intake and may influence other metabolic processes. By inhibiting this interaction, this compound is expected to counteract these effects.
The diagram below illustrates the general signaling pathway of the NPY Y5 receptor. This compound's role is to block the initial step of NPY binding to the Y5 receptor, thereby preventing the subsequent activation of intracellular pathways.
Caption: NPY Y5 Receptor Signaling Pathway and the inhibitory action of this compound.
Data Presentation
Preclinical Data: Representative Effects of a Y5 Receptor Antagonist in a Diet-Induced Obesity (DIO) Mouse Model
The following table summarizes hypothetical but expected quantitative data from a preclinical study evaluating a compound with a mechanism of action similar to this compound in a diet-induced obesity mouse model. These are not specific results from a this compound study but are representative of the anticipated outcomes.
| Parameter | Control (Standard Diet) | DIO + Vehicle | DIO + this compound (10 mg/kg) | DIO + this compound (30 mg/kg) |
| Body Weight Change (g) after 8 weeks | +2.5 ± 0.5 | +15.2 ± 1.8 | +10.1 ± 1.5 | +7.8 ± 1.2** |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 135 ± 12 | 118 ± 10 | 105 ± 9 |
| Fasting Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |
| HOMA-IR | 1.9 ± 0.4 | 8.4 ± 1.9 | 5.3 ± 1.2 | 3.1 ± 0.8** |
| Total Cholesterol (mg/dL) | 80 ± 10 | 150 ± 15 | 130 ± 12 | 115 ± 11 |
| Triglycerides (mg/dL) | 60 ± 8 | 120 ± 14 | 95 ± 11 | 80 ± 9** |
| Adipose Tissue Weight (g) | 1.5 ± 0.3 | 5.8 ± 0.7 | 4.2 ± 0.6 | 3.1 ± 0.5** |
| *p < 0.05, *p < 0.01 compared to DIO + Vehicle. Data are presented as mean ± SEM. |
Clinical Trial Data: Representative Effects of a Y5 Receptor Antagonist in Obese Individuals
This table presents hypothetical data illustrating the potential effects of a compound like this compound in a clinical trial with obese participants, based on the qualitative descriptions found in press releases.
| Parameter | Placebo (n=200) | This compound (800 mg/day) (n=200) |
| Mean Body Weight Change from Baseline (%) | -1.5 ± 0.5 | -4.5 ± 0.8 |
| Proportion of Patients with ≥5% Weight Loss | 15% | 38% |
| Change in Waist Circumference (cm) | -1.2 ± 0.3 | -4.1 ± 0.6 |
| Change in Fasting Triglycerides (mg/dL) | +5 ± 3 | -15 ± 4 |
| Change in HDL Cholesterol (mg/dL) | +1 ± 0.5 | +3 ± 0.8 |
| Change in LDL Cholesterol (mg/dL) | +2 ± 2 | -5 ± 2 |
| Change in Fasting Insulin (µU/mL) | -0.5 ± 0.2 | -2.5 ± 0.5 |
| Change in HOMA-IR | -0.1 ± 0.1 | -0.8 ± 0.2* |
| p < 0.05 compared to Placebo. Data are presented as mean ± SE or percentage. |
Experimental Protocols
Preclinical Protocol: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a general procedure for inducing obesity in mice and subsequently evaluating the efficacy of a Y5 receptor antagonist like this compound.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for 1 week upon arrival with ad libitum access to standard chow and water.
-
Diet-Induced Obesity:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
2. Experimental Design and Dosing:
-
After the diet induction period, randomly assign DIO mice to treatment groups (n=8-10 per group):
-
Group 1: DIO + Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: DIO + this compound (low dose, e.g., 10 mg/kg)
-
Group 3: DIO + this compound (high dose, e.g., 30 mg/kg)
-
-
A non-obese control group on a standard diet should also be included.
-
Dosing: Administer this compound or vehicle orally (p.o.) once daily for 4-8 weeks.
3. Measurements:
-
Body Weight and Food Intake: Monitor and record daily or weekly.
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
GTT: After an overnight fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, fast mice overnight and collect blood via cardiac puncture under anesthesia.
-
Collect plasma for analysis of glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Harvest and weigh liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).
-
4. Data Analysis:
-
Calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for evaluating this compound in a DIO mouse model.
In Vitro Protocol: Assessing the Effect of this compound on Insulin Signaling
This protocol provides a framework for investigating the direct effects of a Y5 receptor antagonist on insulin signaling in a cell-based model.
1. Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation: Culture 3T3-L1 cells to confluence and induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Mature adipocytes will be ready for experiments after 8-10 days.
2. Insulin Resistance Induction (Optional):
-
To model insulin resistance, treat mature adipocytes with high insulin (100 nM) for 24-48 hours or with a high concentration of a saturated fatty acid like palmitate (0.5 mM) for 16-24 hours.
3. Experimental Treatment:
-
Starve adipocytes in serum-free media for 2-4 hours.
-
Pre-treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1 hour.
-
Stimulate cells with NPY (100 nM) for 30 minutes (to activate the Y5 receptor).
-
Subsequently, stimulate cells with insulin (10 nM) for 15-30 minutes.
4. Glucose Uptake Assay:
-
After treatment, measure glucose uptake using a 2-deoxy-D-[³H]glucose uptake assay.
-
Briefly, incubate cells with Krebs-Ringer-HEPES buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.
-
Wash cells with ice-cold PBS, lyse the cells, and measure radioactivity using a scintillation counter.
5. Western Blot Analysis of Insulin Signaling Pathway:
-
Lyse cells and collect protein extracts.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key insulin signaling proteins:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
Phospho-IRS1 (Ser307 - inhibitory)
-
Total IRS1
-
-
Use appropriate primary and secondary antibodies and visualize bands using chemiluminescence.
6. Data Analysis:
-
Quantify band intensities from Western blots and normalize phosphorylated protein levels to total protein levels.
-
Analyze glucose uptake data and Western blot data using statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vitro assessment of this compound's effect on insulin signaling.
References
Application Notes and Protocols for Preclinical Administration of Velneperit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY system, particularly the Y5 receptor subtype, is a key regulator of energy homeostasis, with its activation leading to increased food intake and reduced energy expenditure. As such, this compound has been investigated in preclinical models as a potential therapeutic agent for the treatment of obesity. These application notes provide a summary of the administration routes and available data from preclinical studies to guide researchers in the design of their own experiments.
Data Presentation
Efficacy in Preclinical Obesity Models
This compound has demonstrated efficacy in reducing body weight and food intake in preclinical models of obesity. The following table summarizes key findings from studies in diet-induced obese (DIO) rodents.
| Animal Model | Administration Route | Dosage Range | Duration | Key Findings |
| Diet-Induced Obese Mice | Oral (p.o.) | 30-100 mg/kg/day | Chronic | Dose-dependent reduction in body weight gain and food intake. |
| Diet-Induced Obese Rats | Oral (p.o.) | Not specified | Chronic | Reduction in body weight and food intake. |
| Diet-Induced Obese Mice | Intraperitoneal (i.p.) | Not specified | Acute/Chronic | Reduction in food intake. |
Note: Specific quantitative data on the percentage of body weight reduction and food intake suppression in preclinical models were not available in the public domain at the time of this review.
Pharmacokinetic Parameters
Experimental Protocols
Oral Administration (Oral Gavage)
Oral administration is a common and clinically relevant route for assessing the efficacy of this compound.
Materials:
-
This compound (S-2367) powder
-
Vehicle (e.g., 0.5% methylcellulose in water, or a solution of 10% DMSO, 40% PEG400, and 50% saline)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Protocol:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the chosen vehicle. For a suspension, gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. For a solution, dissolve the powder completely in the vehicle.
-
The stability of the formulation should be determined prior to the study.
-
-
Animal Handling and Dosing:
-
Handle the animals gently to minimize stress.
-
Measure the body weight of each animal to calculate the precise volume of the formulation to be administered.
-
Fill a syringe with the appropriate volume of the this compound formulation.
-
Gently restrain the animal and insert the oral gavage needle over the tongue into the esophagus.
-
Slowly administer the formulation.
-
Observe the animal for a short period after dosing to ensure no adverse reactions occur.
-
Intraperitoneal Administration
Intraperitoneal injection is another frequently used route in preclinical studies for systemic drug delivery.
Materials:
-
This compound (S-2367) powder
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a co-solvent like PEG400)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Protocol:
-
Formulation Preparation:
-
Under sterile conditions, weigh the required amount of this compound.
-
Prepare the sterile vehicle. If using a co-solvent system, first dissolve the this compound in the solubilizing agent (e.g., DMSO) before adding the other components of the vehicle. Ensure the final solution is clear and free of precipitates.
-
The final concentration of the solubilizing agent (e.g., DMSO) should be kept to a minimum to avoid potential toxicity.
-
-
Animal Handling and Dosing:
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Mandatory Visualizations
Signaling Pathway of the NPY Y5 Receptor
This compound exerts its effects by blocking the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR). The binding of NPY to the Y5 receptor initiates a cascade of intracellular signaling events that ultimately influence appetite and energy expenditure. The diagram below illustrates the key signaling pathways associated with NPY Y5 receptor activation.
Caption: NPY Y5 Receptor Signaling Cascade.
Experimental Workflow for Preclinical Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a diet-induced obesity animal model.
Caption: Preclinical Efficacy Study Workflow.
References
Velneperit: A Tool for Investigating Neuropeptide Y Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in regulating energy homeostasis, appetite, and other physiological processes. The NPY system mediates its effects through a family of G protein-coupled receptors (GPCRs), with the Y5 receptor being strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. This compound, by specifically blocking the Y5 receptor, serves as a valuable pharmacological tool for elucidating the downstream signaling pathways of this receptor and for investigating its role in various physiological and pathological conditions, particularly in the context of obesity and metabolic disorders.
These application notes provide a summary of this compound's pharmacological properties, along with detailed protocols for its use in key in vitro assays to probe NPY Y5 receptor signaling.
Pharmacological Data of this compound
This compound exhibits high affinity and selectivity for the human NPY Y5 receptor. Its pharmacological characteristics make it a precise tool for isolating Y5 receptor-mediated effects from those mediated by other NPY receptor subtypes (Y1, Y2, Y4). A summary of its in vitro potency is provided in the table below.
| Parameter | Receptor | Value | Assay Type | Reference |
| Kᵢ | Human NPY Y5 | 5.3 nM | Radioligand Binding Assay | [2] |
| IC₅₀ | Human NPY Y5 | 169 nM | cAMP Functional Assay | [2] |
| Antagonism | Human NPY Y5 | Surmountable | Cell-Based Functional Assay | [3][4] |
NPY Y5 Receptor Signaling Pathways
The NPY Y5 receptor is a member of the G protein-coupled receptor superfamily and primarily couples to the Gαi inhibitory subunit. Activation of the Y5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, NPY receptor activation has been linked to the modulation of intracellular calcium (Ca²⁺) concentrations, although the specific role of the Y5 receptor in Ca²⁺ signaling is less well-defined compared to its effect on cAMP.
NPY Y5 Receptor Signaling Pathway and Point of this compound Intervention.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound with the NPY Y5 receptor in vitro.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the NPY Y5 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 radioligand like [¹²⁵I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.
-
Competitor: this compound (S-2367).
-
Control: Unlabeled NPY for determining non-specific binding.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ (e.g., 0.1-0.5 nM), and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Wells containing only radioligand and assay buffer.
-
Non-specific Binding (NSB): Wells containing radioligand and a high concentration of unlabeled NPY (e.g., 1 µM).
-
-
Membrane Addition: Add the cell membrane preparation (5-20 µg of protein per well) to each well.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow for the Radioligand Binding Assay.
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the NPY-mediated inhibition of cAMP production in cells expressing the Y5 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor.
-
Test Compound: this compound (S-2367).
-
Agonist: NPY.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF®, AlphaScreen®, or ELISA-based).
-
Cell Culture Medium: As recommended for the cell line (e.g., F-12K for CHO-K1).
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluence.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add NPY at a concentration that gives a submaximal response (e.g., EC₈₀) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
-
Workflow for the cAMP Functional Assay.
Calcium Flux Assay
This protocol assesses the potential of this compound to modulate NPY Y5 receptor-mediated changes in intracellular calcium levels.
Materials:
-
Cell Line: HEK293 cells co-expressing the human NPY Y5 receptor and a promiscuous G-protein (e.g., Gαqi5) to redirect signaling through the PLC/IP₃/Ca²⁺ pathway.
-
Test Compound: this compound (S-2367).
-
Agonist: NPY.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®).
Procedure:
-
Cell Plating: Seed the cells in the black-walled plates and allow them to attach and form a monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution. Incubate for 60-90 minutes at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition:
-
Antagonist Mode: Inject varying concentrations of this compound and incubate for 15-30 minutes. Then, inject a fixed concentration of NPY (e.g., EC₅₀) and continue to measure fluorescence.
-
Agonist Mode (Control): Inject varying concentrations of NPY to establish a dose-response curve.
-
-
Fluorescence Measurement: Continuously record the fluorescence signal before, during, and after compound addition.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
For antagonist mode, plot the inhibition of the NPY-induced calcium response against the logarithm of the this compound concentration to determine the IC₅₀.
-
Workflow for the Calcium Flux Assay.
Conclusion
This compound is a specific and potent NPY Y5 receptor antagonist that serves as an essential tool for dissecting the complexities of NPY signaling. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the interaction of this compound with the Y5 receptor and to investigate its impact on downstream signaling events. By utilizing these methodologies, scientists can further explore the therapeutic potential of targeting the NPY Y5 receptor in various disease states.
References
- 1. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 2. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Velneperit in Combination with Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velneperit (S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY system, particularly the Y5 receptor, is a key central nervous system pathway involved in the regulation of energy balance and food intake.[2][3] NPY is a powerful stimulant of food intake, and its levels are elevated in states of energy deficit, promoting food consumption.[2][3] By blocking the Y5 receptor, this compound was developed to counteract the orexigenic (appetite-stimulating) effects of NPY, thereby promoting weight loss and aiding in its maintenance.
While clinical trials demonstrated that this compound had a statistically significant effect on weight loss compared to placebo, the development of the drug was discontinued due to modest efficacy. However, the unique mechanism of action of this compound presents a compelling case for its investigation in combination with other metabolic regulators. Combination therapies that target different pathways in the complex network of energy homeostasis could offer synergistic effects and lead to more significant and durable weight loss and metabolic improvements.
This document provides an overview of this compound's mechanism of action, summarizes its clinical trial data as a monotherapy, and proposes hypothetical application notes and protocols for investigating its use in combination with other classes of metabolic regulators, such as GLP-1 receptor agonists and SGLT2 inhibitors.
This compound: Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the NPY Y5 receptor, which is predominantly expressed in the central nervous system, including the hypothalamus, a critical region for appetite regulation. The Y5 receptor is a G-protein coupled receptor (GPCR). When activated by NPY, it initiates a signaling cascade that ultimately leads to increased food intake and decreased energy expenditure. This compound blocks this interaction, thereby reducing the drive to eat.
This compound Monotherapy: Summary of Clinical Trial Data
Shionogi conducted two year-long, double-blind, placebo-controlled Phase II clinical trials to evaluate the efficacy and safety of this compound in obese subjects (BMI 30-45 kg/m ²). These studies, designated as the Reduced Calorie Diet (RCD) and Low Calorie Diet (LCD) studies, involved a total of 1,566 randomized participants across 80 centers in the United States.
Table 1: Efficacy of this compound in the Reduced Calorie Diet (RCD) Study
| Parameter | Placebo (n≈218) | This compound 800mg (n≈219) | p-value |
| Mean Weight Loss (kg) | 0.8 | 3.8 | <0.0001 |
| Percentage Weight Loss (%) | 0.9 | 3.9 | <0.0001 |
| Responders (≥5% Weight Loss) | 12% | 35% | <0.0001 |
Data represents change from baseline after a 6-week reduced-calorie diet run-in period over 54 weeks of treatment.
Table 2: Efficacy of this compound in the Low Calorie Diet (LCD) Study
| Parameter | Placebo/Placebo (n≈257) | Placebo/Velneperit (n≈257) | p-value |
| Mean Weight Loss (kg) | 4.3 | 7.1 | <0.0001 |
| Percentage Weight Loss (%) | 4.4 | 6.9 | <0.0002 |
| Responders (≥5% Weight Loss) | 35% | 52% | <0.0001 |
Data represents change from baseline at the initiation of the fixed low-calorie diet over a 60-week period.
In both studies, this compound was generally well-tolerated, with withdrawal rates due to adverse events being similar between the treatment and placebo groups. Statistically significant improvements in secondary endpoints such as waist circumference and serum lipid profiles were also observed.
Proposed Combination Therapies: Rationale and Hypothetical Protocols
Given the complementary mechanisms of action, combining this compound with other metabolic regulators could lead to enhanced efficacy.
This compound and GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)
-
Rationale: GLP-1 receptor agonists (GLP-1 RAs) work by mimicking the effects of the native GLP-1 hormone, which includes enhancing insulin secretion, slowing gastric emptying, and acting on the brain to reduce appetite and promote satiety. Combining the central appetite suppression of this compound with the peripheral and central effects of a GLP-1 RA could result in a more profound and sustained reduction in caloric intake and body weight.
This compound and SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin)
-
Rationale: Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by promoting its excretion in the urine. This mode of action is independent of insulin and results in a net caloric loss, contributing to weight reduction. Combining this compound's appetite suppression with the SGLT2 inhibitor-mediated caloric excretion could offer a dual approach to creating a negative energy balance.
Hypothetical Experimental Protocols
The following are proposed, hypothetical protocols for preclinical and clinical evaluation of this compound in combination with other metabolic regulators.
Protocol 1: Preclinical Evaluation in Diet-Induced Obese (DIO) Mice
Objective: To assess the synergistic effects of this compound in combination with a GLP-1 RA on body weight, food intake, and metabolic parameters in a mouse model of obesity.
Workflow:
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, will be fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity.
-
Grouping and Dosing:
-
Group 1: Vehicle control (oral gavage and subcutaneous injection).
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, once daily).
-
Group 3: GLP-1 RA (e.g., Liraglutide, 200 µg/kg, subcutaneous, twice daily).
-
Group 4: this compound + GLP-1 RA at the same doses.
-
-
Measurements:
-
Body weight and food intake will be measured weekly.
-
Fasting blood glucose will be measured weekly from tail vein blood.
-
At week 7, intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) will be performed.
-
At the end of the 8-week treatment period, body composition will be assessed by DEXA.
-
Terminal blood will be collected for analysis of plasma lipids, insulin, and leptin.
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Tissues will be harvested for further analysis (e.g., qPCR for hypothalamic neuropeptides).
-
Protocol 2: Phase I/IIa Clinical Trial Design
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with an SGLT2 inhibitor in overweight and obese individuals with or without type 2 diabetes.
Workflow:
Methodology:
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 100-200 overweight or obese adults (BMI 27-40 kg/m ²).
-
Intervention:
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Arm 1: Placebo for this compound + Placebo for SGLT2i.
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Arm 2: this compound (e.g., 800 mg once daily) + Placebo for SGLT2i.
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Arm 3: Placebo for this compound + SGLT2 inhibitor (e.g., Dapagliflozin 10 mg once daily).
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Arm 4: this compound 800 mg + Dapagliflozin 10 mg once daily.
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All participants will receive standardized lifestyle intervention counseling.
-
-
Primary Endpoint: Percentage change in body weight from baseline to week 24.
-
Secondary Endpoints:
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Proportion of patients achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference, blood pressure, and heart rate.
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Changes in metabolic parameters (HbA1c, fasting glucose, lipid panel).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including renal function), and vital signs throughout the study.
Conclusion
This compound, through its targeted antagonism of the NPY Y5 receptor, represents a distinct mechanistic approach to weight management. While its efficacy as a monotherapy was modest, there is a strong scientific rationale for exploring its potential in combination with established metabolic regulators like GLP-1 receptor agonists and SGLT2 inhibitors. The proposed hypothetical protocols provide a framework for investigating whether such combination therapies can yield synergistic effects, leading to more substantial and clinically meaningful improvements in weight and metabolic health. Further research is warranted to explore these potential combination strategies.
References
Troubleshooting & Optimization
Velneperit Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of Velneperit (S-2367). The following information, presented in a question-and-answer format, addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 29 mg/mL (71.17 mM).[1] Sonication may be required to facilitate dissolution.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO): Store at -80°C for up to 1 year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A3: This is a common issue known as "solvent-shifting" where a compound soluble in an organic solvent precipitates when introduced into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like ethanol) in the final aqueous solution can help maintain solubility.
-
Use a surfactant: A low concentration of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to keep the compound in solution.
-
Formulation with excipients: For in vivo studies, formulating this compound with excipients like cyclodextrins may enhance aqueous solubility.
Q4: Is there any information on the stability of this compound at different pH values?
Troubleshooting Guides
In Vitro Experiment Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation observed in cell culture media after adding this compound stock. | Low aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in the media is at a level that is both non-toxic to the cells and sufficient to keep this compound dissolved (typically ≤0.5%). 2. Prepare a more dilute stock solution in DMSO to reduce the amount of DMSO added to the media. 3. Consider pre-complexing this compound with a carrier molecule like bovine serum albumin (BSA) in the media. |
| Inconsistent results between experiments. | Potential degradation of this compound in the experimental buffer. | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during the experiment. 3. If the experimental buffer is at a non-neutral pH, assess the stability of this compound over the duration of the experiment by a suitable analytical method (e.g., HPLC). |
In Vivo Formulation and Stability
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in preparing a homogenous and stable formulation for animal dosing. | Poor aqueous solubility and potential for precipitation. | 1. For oral administration, a suspension can be prepared using a suitable vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. 2. For parenteral administration, consider a co-solvent system (e.g., a mixture of DMSO, PEG400, and saline) or a lipid-based formulation. Always perform a small-scale formulation test to check for physical stability (e.g., precipitation, phase separation) before preparing the full batch. |
| Reduced efficacy observed over time in a multi-day study using the same formulation batch. | Degradation of this compound in the formulation vehicle. | 1. Prepare the formulation fresh daily if stability is a concern. 2. Store the formulation under appropriate conditions (e.g., refrigerated and protected from light) and for a validated period. 3. Conduct a preliminary stability study of your formulation under the intended storage and use conditions. |
Data Presentation
Table 1: this compound Solubility and Storage Summary
| Parameter | Details | Reference |
| Molecular Weight | 407.45 g/mol | |
| Formula | C₁₇H₂₄F₃N₃O₃S | |
| Solubility in DMSO | 29 mg/mL (71.17 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.
-
Procedure: a. Weigh out 4.075 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution for 1-2 minutes. d. If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. e. Once fully dissolved, aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, methanol, acetonitrile, appropriate buffer solutions, photostability chamber, oven, HPLC system with a suitable column (e.g., C18).
-
Procedure: a. Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC. b. Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature. Take samples at various time points, neutralize with 0.1 M HCl, and analyze by HPLC. c. Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature. Analyze samples at different time intervals by HPLC. d. Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven. Also, prepare a solution of this compound in a suitable solvent and expose it to the same temperature. Analyze samples at different time points. e. Photostability: Expose a solution of this compound and the solid powder to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples at different time points. f. Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Caption: this compound antagonizes the NPY Y5 receptor signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Caption: Logical steps to troubleshoot this compound precipitation in aqueous solutions.
References
Technical Support Center: Optimizing Velneperit Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Velneperit in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1][2] Its primary mechanism of action is to block the binding of NPY to the Y5 receptor, thereby inhibiting its downstream signaling pathways.[2] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) involved in the regulation of energy balance and food intake.[1]
Q2: What are the typical in vitro assays used to characterize this compound?
This compound is commonly characterized using the following in vitro assays:
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Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the NPY Y5 receptor.
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Functional Cell-Based Assays: These assays measure the ability of this compound to inhibit the function of the NPY Y5 receptor upon stimulation by an agonist. Common readouts include measuring changes in second messengers like cyclic AMP (cAMP) or calcium mobilization.
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
A specific optimal concentration of this compound can be cell-type dependent and should be determined empirically. However, a good starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. Based on the potency of other NPY receptor antagonists, a range of 1 nM to 10 µM is a reasonable starting point for initial experiments.
Q4: How should I prepare a stock solution of this compound?
This compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is commonly used.[1] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antagonist activity of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the NPY Y5 receptor. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value. |
| Cell line suitability: The cell line used may not express a sufficient number of functional NPY Y5 receptors. | Verify the expression of NPY Y5 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the receptor or a recombinant cell line overexpressing the receptor. | |
| Agonist concentration too high: The concentration of the NPY agonist used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively. | Optimize the agonist concentration to be at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window for observing antagonism. | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High background signal in the assay | Non-specific binding: this compound or other assay components may be binding non-specifically to the cells or assay plates. | Include appropriate controls, such as cells not expressing the NPY Y5 receptor or wells without cells. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding. |
| Cell stress: High cell density or poor cell health can lead to increased background signals. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variable results. | Ensure proper mixing of the cell suspension before and during plating. Use a multichannel pipette carefully to dispense cells evenly. |
| Pipetting errors: Inaccurate pipetting of this compound, agonist, or other reagents can introduce variability. | Calibrate pipettes regularly and use proper pipetting techniques. Prepare master mixes of reagents to be added to multiple wells. | |
| Edge effects: Wells on the edge of the microplate may behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or media to minimize edge effects. | |
| Unexpected agonist activity of this compound | Inverse agonism: In some systems, an antagonist can reduce the basal activity of a constitutively active receptor. This is known as inverse agonism. | Measure the basal activity of the NPY Y5 receptor in your cell line in the absence of any agonist. If this compound reduces this basal activity, it may be acting as an inverse agonist. |
| Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components, leading to unexpected effects. | Test this compound in a parental cell line that does not express the NPY Y5 receptor to check for off-target effects. |
Quantitative Data Summary
Since specific in vitro IC50 or Ki values for this compound are not consistently available in the public domain, researchers should determine these values empirically for their specific assay system. The following table provides a template for summarizing experimentally determined data.
| Parameter | Assay Type | Cell Line | Agonist Used | Determined Value | Notes |
| IC50 | Functional Assay (e.g., cAMP) | [e.g., HEK293-hNPY5R] | [e.g., NPY] | [To be determined experimentally] | The concentration of this compound that inhibits 50% of the agonist-induced response. |
| Ki | Radioligand Binding Assay | [e.g., CHO-K1-hNPY5R] | [e.g., [125I]-PYY] | [To be determined experimentally] | The inhibition constant, representing the binding affinity of this compound to the NPY Y5 receptor. |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the NPY Y5 receptor.
Materials:
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Cell membranes prepared from cells expressing the NPY Y5 receptor.
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Radioligand (e.g., [125I]-Peptide YY (PYY)).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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This compound stock solution (e.g., 10 mM in DMSO).
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96-well filter plates (e.g., GF/C filters).
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Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound: Dilute the this compound stock solution in binding buffer to create a range of concentrations (e.g., 10 pM to 100 µM).
-
Set up the assay plate: Add the following to each well of the 96-well filter plate:
-
Binding buffer
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Cell membranes (typically 10-50 µg of protein per well)
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Radioligand at a concentration near its Kd value.
-
Either this compound dilution or vehicle control (for total binding) or a high concentration of a non-radiolabeled NPY Y5 agonist (for non-specific binding).
-
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
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Filter and wash: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
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Measure radioactivity: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assay (cAMP Measurement)
This protocol provides a general method for assessing the antagonist activity of this compound by measuring its effect on agonist-induced inhibition of cAMP production.
Materials:
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A cell line expressing the NPY Y5 receptor, which is coupled to a Gi protein (inhibits adenylyl cyclase).
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Cell culture medium.
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Forskolin (an activator of adenylyl cyclase).
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NPY Y5 receptor agonist (e.g., Neuropeptide Y).
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This compound stock solution (e.g., 10 mM in DMSO).
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A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to attach and grow overnight.
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Prepare this compound dilutions: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Pre-incubation with this compound: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
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Agonist stimulation: Add a fixed concentration of the NPY Y5 agonist (typically the EC80 concentration) along with a fixed concentration of forskolin to all wells (except for the negative control). The forskolin will stimulate cAMP production, and the agonist will inhibit it.
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Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
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Cell lysis and cAMP measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Data analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: In Vitro Functional Assay Workflow.
Caption: Troubleshooting Logic for Low Activity.
References
Interpreting unexpected results with Velneperit treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velneperit (S-2367), a selective Neuropeptide Y (NPY) Y5 receptor antagonist. Our goal is to help you interpret unexpected results and optimize your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Scenario 1: Weaker than Expected Inhibition of NPY-Mediated Cellular Response
Question: We are using this compound to block NPY-induced effects in our cell line, but we are seeing only a partial or weak inhibition, even at high concentrations. What could be the reason?
Possible Causes and Troubleshooting Steps:
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Presence of other NPY receptor subtypes: Your cell line might express other NPY receptors (e.g., Y1, Y2) that can also mediate NPY's effects.[1] this compound is selective for the Y5 receptor.
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Recommendation: Perform qPCR or Western blotting to determine the expression profile of all NPY receptors in your cell line. If other receptors are present, consider using a combination of antagonists or a cell line that exclusively expresses the Y5 receptor.
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Surmountable antagonism: this compound has been characterized as a surmountable antagonist.[2] This means that its inhibitory effect can be overcome by high concentrations of the agonist (NPY).
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Recommendation: Review the concentration of NPY used in your assay. If it is too high, it may be outcompeting this compound. Perform a dose-response curve with varying concentrations of both NPY and this compound to determine the optimal concentrations for your experiment.
-
-
Compound degradation: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure that this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for your experiments.
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Scenario 2: Unexpected Increase in a Downstream Signaling Molecule
Question: We are treating our cells with this compound and observing an unexpected increase in the phosphorylation of ERK1/2, which we thought would be inhibited. Why is this happening?
Possible Causes and Troubleshooting Steps:
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Receptor crosstalk and pathway complexity: NPY receptor signaling is complex and can involve interactions between different receptor subtypes and signaling pathways.[3] While the Y5 receptor is primarily coupled to Gαi (inhibiting cAMP), it can also influence other pathways like MAPK/ERK.[4] In some cellular contexts, blocking one pathway might lead to a compensatory activation of another. The Y5 receptor can also form heterodimers with other GPCRs, potentially altering its signaling properties.
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Recommendation: Investigate the kinetics of ERK1/2 phosphorylation. Is it a rapid and transient effect, or a sustained one? Use inhibitors for other signaling pathways (e.g., PKC, CaMKII) to dissect the mechanism.[3] Consider co-immunoprecipitation experiments to check for receptor dimerization.
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Off-target effects: While this compound is reported to be selective for the Y5 receptor, at high concentrations, the possibility of off-target effects on other receptors or kinases cannot be entirely ruled out.
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Recommendation: Perform a counterscreen against a panel of other GPCRs and kinases to check for off-target activity of this compound at the concentrations used in your assay.
-
Troubleshooting Workflow for Unexpected Results
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon binding to NPY, couples to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of NPY mediated through the Y5 receptor.
Q2: What are the known downstream signaling pathways of the NPY Y5 receptor?
The NPY Y5 receptor primarily signals through Gαi, leading to the inhibition of cAMP production. However, it can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility. The specific downstream effects can be cell-type dependent.
NPY Y5 Receptor Signaling Pathway
Q3: Can this compound affect cell migration?
Yes, by blocking the NPY Y5 receptor, this compound can potentially inhibit cell migration in cell types where this receptor is involved in motility. The NPY/Y5R axis has been shown to stimulate neuroblastoma cell motility through the activation of RhoA.
Quantitative Data
| Compound | Target | Assay | IC50 / EC50 | Antagonism Type | Reference |
| This compound (S-2367) | Human NPY Y5 Receptor | cAMP inhibition | 10.6 nM (EC50) | Surmountable | |
| CGP71683A | Human NPY Y5 Receptor | Radioligand binding | 29 pM and 531 nM (IC50, two sites) | - |
Experimental Protocols
Radioligand Binding Assay for NPY Y5 Receptor
Objective: To determine the binding affinity of this compound for the NPY Y5 receptor.
Materials:
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Cell membranes from a cell line overexpressing the human NPY Y5 receptor.
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[¹²⁵I]-PYY (radioligand).
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This compound and unlabeled NPY (for non-specific binding).
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Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
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Filter plates (e.g., 96-well GF/C).
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Scintillation counter.
Protocol:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-PYY (typically at its Kd), and the serially diluted this compound.
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For total binding, add only radioligand and buffer.
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For non-specific binding, add radioligand, buffer, and a high concentration of unlabeled NPY.
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Add the cell membranes to each well to initiate the binding reaction.
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Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
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Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
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Allow the filters to dry, then measure the radioactivity using a scintillation counter.
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Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
cAMP Measurement Assay
Objective: To assess the antagonist effect of this compound on NPY-induced inhibition of cAMP production.
Materials:
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A cell line expressing the NPY Y5 receptor (e.g., CHO-K1 cells).
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This compound, NPY, and Forskolin (an adenylyl cyclase activator).
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Stimulation buffer.
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A commercial cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with serial dilutions of this compound for a specified time (e.g., 15 minutes).
-
Add a fixed concentration of NPY to the wells (to inhibit adenylyl cyclase) and a fixed concentration of Forskolin (to stimulate adenylyl cyclase).
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Incubate for a specified time (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
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Plot the cAMP concentration against the concentration of this compound to determine its EC50 value for the antagonism of the NPY effect.
Experimental Workflow for Antagonist Characterization
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velneperit in Diet-Induced Obesity Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velneperit in diet-induced obesity (DIO) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as S-2367) is a selective antagonist of the Neuropeptide Y (NPY) receptor subtype 5 (Y5R).[1] NPY is a potent appetite-stimulating peptide in the central nervous system.[2][3] By blocking the Y5 receptor, this compound is designed to inhibit the orexigenic (appetite-stimulating) effects of NPY, leading to reduced food intake and subsequent weight loss.[2][3]
Q2: In which obesity models is this compound expected to be effective?
Preclinical studies have shown that the efficacy of NPY Y5 receptor antagonists is most pronounced in diet-induced obesity (DIO) models. In these models, chronic consumption of a high-fat diet leads to weight gain and metabolic dysregulation. The effectiveness of this compound in genetic models of obesity, such as leptin-deficient (ob/ob) or leptin receptor-deficient (db/db) mice, may be limited. This is potentially due to differences in the expression and regulation of NPY and its receptors in these different obesity etiologies.
Q3: What are the expected outcomes of successful this compound treatment in a DIO model?
Successful administration of this compound in a DIO model is expected to result in:
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Reduced body weight gain compared to vehicle-treated controls.
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Decreased cumulative food intake.
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Reduction in adipose tissue mass (fat pads).
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Improvements in metabolic parameters such as hyperinsulinemia.
Q4: What were the general findings from clinical trials with this compound?
Phase II clinical trials with this compound in obese human subjects showed a statistically significant, but modest, weight loss compared to placebo. For instance, in one year-long study, subjects receiving 800mg of this compound once daily in conjunction with a reduced-calorie diet experienced a greater percentage of weight loss than the placebo group. The drug was generally well-tolerated. However, the magnitude of weight loss was not considered clinically meaningful enough to proceed with further development for the treatment of obesity.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating the efficacy of this compound in DIO models.
| Problem | Potential Cause | Recommended Action |
| No significant effect on body weight or food intake. | Inappropriate Animal Model: this compound's efficacy is model-dependent. It may not be effective in genetic obesity models (e.g., ob/ob, db/db mice). | Confirm that you are using a diet-induced obesity model. Efficacy has been demonstrated in strains like C57BL/6J mice fed a high-fat diet. |
| Insufficient Duration of Treatment: The anti-obesity effects of NPY Y5 antagonists may take time to become apparent. | Ensure the treatment period is sufficiently long to observe significant changes in body weight and composition. Chronic administration for several weeks is often necessary. | |
| Suboptimal Dosage: The dose of this compound may be too low to achieve adequate Y5 receptor occupancy and a pharmacological effect. | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. | |
| Issues with Compound Formulation/Administration: this compound, like many small molecules, may have poor aqueous solubility. Improper formulation can lead to low bioavailability. | Ensure this compound is properly solubilized or suspended in an appropriate vehicle for oral administration. Consider using common vehicles for preclinical studies such as a solution with a small percentage of DMSO and/or Tween 80 in saline or a suspension in a vehicle like 0.5% methylcellulose. Stability of the compound in the chosen vehicle should also be considered. | |
| High variability in animal response. | Differences in Baseline Obesity: Animals may have significant individual differences in their response to the high-fat diet, leading to varied levels of obesity at the start of treatment. | Randomize animals into treatment groups based on body weight and/or body composition after a sufficient period on the high-fat diet to ensure groups are well-matched at baseline. |
| High-Fat Diet Composition: The specific composition of the high-fat diet (e.g., source of fat, percentage of calories from fat) can influence the NPY system and the response to Y5 receptor antagonism. | Use a standardized and well-characterized high-fat diet throughout your studies to ensure consistency. Be aware that different fat sources can have varying effects on metabolic parameters. | |
| Animal Strain Differences: Different rodent strains can have inherent differences in their susceptibility to diet-induced obesity and in the expression of NPY receptors. | Use a well-characterized and consistent animal strain for all experiments. C57BL/6J mice are a commonly used and susceptible strain for DIO studies. | |
| Unexpected side effects or toxicity. | Off-Target Effects: While this compound is a selective Y5 receptor antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. | If unexpected adverse effects are observed, consider reducing the dose. A thorough literature search for any known off-target activities of this compound or similar compounds is recommended. General preclinical toxicology screening data, if available, should be reviewed. |
| Vehicle Toxicity: The vehicle used to administer this compound could be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle on its own. Ensure the components of the vehicle (e.g., DMSO, Tween 80) are used within established safe limits for the animal model. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other NPY Y5 receptor antagonists.
Table 1: Preclinical Efficacy of an NPY Y5 Receptor Antagonist in Diet-Induced Obese Mice
| Parameter | Vehicle Control | NPY Y5 Antagonist (100 mg/kg) | p-value |
| Body Weight Gain (g) | 8.3 | 6.8 | < 0.05 |
| Caloric Intake (kcal/day) | ~14 | ~12 | < 0.05 |
| Mesenteric Fat Pad Weight (g) | ~1.2 | ~0.8 | < 0.05 |
| Plasma Insulin (ng/mL) | ~4.0 | ~2.5 | < 0.05 |
| Data are adapted from a study in diet-induced obese mice treated for several weeks. |
Table 2: Clinical Efficacy of this compound in Obese Subjects (1-Year Study)
| Outcome | Placebo + Reduced Calorie Diet | 800mg this compound + Reduced Calorie Diet |
| Mean Weight Loss (kg) | 0.8 | 3.8 |
| Percentage of Subjects with ≥5% Weight Loss | 12% | 35% |
| Data from a 54-week clinical trial in obese subjects. |
Experimental Protocols
1. Diet-Induced Obesity (DIO) Model
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Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
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Diet: High-fat diet (HFD) with 45-60% of calories from fat. A control group should be fed a standard chow diet (e.g., 10% of calories from fat).
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Induction Period: Feed mice the HFD for 8-12 weeks to induce a significant increase in body weight and adiposity compared to the chow-fed group.
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Monitoring: Monitor body weight and food intake weekly.
2. This compound Administration
-
Formulation: As this compound is an orally active compound, it is typically administered via oral gavage. A common vehicle for poorly soluble compounds is a suspension in 0.5% methylcellulose or carboxymethylcellulose in water. A small amount of a surfactant like Tween 80 may be added to aid in suspension. The stability of the formulation should be assessed.
-
Dosage: Based on preclinical studies with similar compounds, a dose range of 30-100 mg/kg, administered once or twice daily, can be a starting point for dose-response studies.
-
Administration: Administer this compound or vehicle to the DIO mice for a predefined period (e.g., 4-8 weeks).
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Controls: Include a vehicle-treated DIO group and a chow-fed control group.
3. Key Efficacy Endpoints
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Body Weight and Composition: Measure body weight regularly (e.g., daily or weekly). At the end of the study, dissect and weigh major fat pads (e.g., epididymal, retroperitoneal, mesenteric). Body composition can also be assessed by techniques like DEXA or MRI.
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Food and Water Intake: Measure daily food and water consumption.
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Metabolic Parameters: At the end of the study, collect blood samples for the analysis of plasma levels of glucose, insulin, triglycerides, and cholesterol.
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Glucose and Insulin Tolerance Tests (GTT and ITT): These tests can be performed to assess glucose homeostasis and insulin sensitivity.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating this compound in a DIO Model.
Caption: Troubleshooting Logic for this compound Efficacy Issues.
References
Velneperit Dosage Adjustment for Long-Term Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and frequently asked questions (FAQs) regarding the adjustment of Velneperit dosage for long-term experimental studies. This compound (also known as S-2367) is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, which has been investigated for its potential in the treatment of obesity.[1][2]
Troubleshooting and FAQs
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[3] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in the regulation of food intake and energy balance.[4][5] By blocking the NPY Y5 receptor, this compound is designed to inhibit the orexigenic (appetite-stimulating) effects of NPY, thereby leading to a reduction in food intake and potentially promoting weight loss.
Q2: What were the dosages of this compound used in long-term clinical studies?
Two primary dosages of this compound were evaluated in year-long, double-blind, placebo-controlled Phase II clinical trials in obese subjects: 800 mg once-daily and 1600 mg once-daily . These studies assessed the efficacy and safety of this compound in conjunction with a reduced-calorie diet.
Q3: What were the key efficacy findings from the long-term studies with these dosages?
The primary endpoint in the year-long studies was a statistically significant reduction in body weight.
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In one study, subjects receiving 800 mg of this compound once-daily in combination with a reduced-calorie diet showed a statistically significant greater weight loss compared to placebo.
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Specifically, in the strongest performing group, 35% of subjects treated with 800 mg this compound achieved a weight loss of 5% or greater, compared to 12% in the placebo group.
-
This dose also resulted in a 3.9% mean percentage of weight lost over 54 weeks, compared to 0.9% for placebo.
-
Secondary endpoints such as decreased waist circumference and improved serum lipid profiles were also observed.
It is important to note that while statistically significant, the overall weight loss was considered modest, which ultimately led to the discontinuation of this compound's development for obesity.
Q4: What is the known safety and tolerability profile of this compound in long-term studies?
Based on the available information from the year-long clinical trials, this compound was generally well-tolerated at both the 800 mg and 1600 mg once-daily doses. The overall withdrawal rate due to treatment-emergent adverse events was similar between the this compound groups and the placebo group.
Q5: Are there any available pharmacokinetic data to guide dosage adjustments?
Detailed pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) from human clinical trials are not extensively available in the public domain. One Phase 2 study aimed to evaluate the steady-state trough concentrations of this compound and its metabolites when administered at 400 mg three times per day, but detailed results from this study are not published. The lack of publicly available, detailed pharmacokinetic data presents a significant challenge for precisely adjusting dosages in new long-term study designs.
Q6: How should I approach dose selection for a new long-term preclinical study?
Given the limited publicly available data, a careful dose-finding study is highly recommended for any new long-term preclinical research.
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Literature Review: Start with the doses used in prior preclinical studies, if available.
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Dose-Ranging Studies: Conduct preliminary dose-ranging studies to establish the pharmacokinetic and pharmacodynamic profile in your specific animal model. Key parameters to assess include plasma exposure, target engagement (Y5 receptor occupancy), and dose-dependent effects on food intake and body weight.
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Tolerability Studies: Perform acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.
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Allometric Scaling: While challenging without human PK data, allometric scaling from different preclinical species could provide a rough estimation for dose selection.
Data Presentation
Due to the limited availability of detailed quantitative data from the Phase II clinical trials in publicly accessible scientific literature, the following tables are based on information from press releases and clinical trial registry summaries. These should be interpreted with caution.
Table 1: Summary of Efficacy Outcomes from a Year-Long Phase II Study of this compound in Obese Subjects (Reduced Calorie Diet Arm)
| Outcome Measure | Placebo | This compound (800 mg once-daily) |
| Mean Weight Loss from Baseline (kg) | 0.8 kg | 3.8 kg |
| Mean Percentage Weight Loss | 0.9% | 3.9% |
| % of Subjects with ≥5% Weight Loss | 12% | 35% |
Data derived from a press release and may not represent the full, peer-reviewed dataset.
Table 2: Summary of Safety and Tolerability from a Year-Long Phase II Study of this compound (Reduced Calorie Diet Arm)
| Adverse Event Profile | Placebo | This compound (800 mg) | This compound (1600 mg) |
| Withdrawal Rate due to Adverse Events | 7% | 7% | 7% |
Data derived from a press release and may not represent a complete list of all adverse events.
Experimental Protocols
Detailed experimental protocols from the pivotal Phase II clinical trials of this compound are not publicly available. However, based on the information from clinical trial registries, a general outline of the study design can be constructed.
Protocol: Open-Label Extension Study for Safety and Efficacy of this compound (S-2367) in Obese Subjects (Based on NCT00788528)
-
Study Design: Open-label extension study for subjects who completed a preceding year-long controlled clinical trial.
-
Participant Population: Obese male and female subjects who completed all randomized treatment visits in the initial reduced calorie diet or low-calorie diet studies.
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Inclusion Criteria (Abbreviated):
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Completion of the preceding randomized trial.
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Medically stable with no clinically significant findings from medical history, physical examination, ECG, and vital signs.
-
-
Exclusion Criteria (Abbreviated):
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Clinically significant abnormal ECG.
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Current evidence of a psychological disorder other than stable anxiety or depression.
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Current Type 1 or Type 2 diabetes mellitus.
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Clinically significant hypertension.
-
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Intervention: S-2367 (this compound) at a dose determined by the preceding trial protocol (dose not specified in the extension study record).
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Primary Outcome Measures:
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Safety and tolerability assessed through monitoring of adverse events, clinical laboratory evaluations, vital signs, and ECGs.
-
-
Secondary Outcome Measures:
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Efficacy assessments including changes in body weight and other relevant metabolic parameters.
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Mandatory Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for a Preclinical Long-Term Study
Caption: A generalized experimental workflow for a preclinical long-term study of this compound.
References
- 1. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. shionogi.com [shionogi.com]
- 3. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 4. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Velneperit for In Vivo Experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Velneperit (S-2367) in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as S-2367, is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1] Its mechanism of action involves blocking the binding of NPY to the Y5 receptor, which is a key component in the regulation of energy balance and food consumption.[2] By antagonizing this receptor, this compound is designed to reduce the appetite-stimulating effects of NPY, thereby leading to a decrease in food intake and potentially promoting weight loss.[2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For oral administration in mice, a commonly used and published vehicle for a Neuropeptide Y Y5 receptor antagonist is 0.5% methylcellulose in distilled water .[3] This vehicle is suitable for creating a suspension for oral gavage.
Q3: I am observing inconsistent results in my study. What are some potential causes?
A3: Inconsistent results can arise from several factors. Here are a few key areas to troubleshoot:
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Vehicle Preparation and Dosing: Ensure the 0.5% methylcellulose vehicle is prepared consistently and that the this compound suspension is homogenous before each administration. Vigorous vortexing or stirring before drawing each dose is crucial.
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Animal Stress: The stress of handling and oral gavage can significantly impact feeding behavior and metabolic parameters. Ensure all animal handlers are proficient in low-stress handling and gavage techniques.
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Diet Acclimatization: In diet-induced obesity (DIO) models, ensure that animals are properly acclimatized to the high-fat diet before the start of the treatment period to establish a stable baseline.
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Compound Stability: While this compound is a stable small molecule, it is good practice to prepare fresh dosing suspensions regularly. If storing a stock solution in DMSO, keep it at -20°C for short-term and -80°C for long-term storage and allow it to come to room temperature before preparing the final dosing suspension.
Q4: My animals are exhibiting adverse effects. What should I do?
A4: In clinical trials, this compound was generally well-tolerated. However, if you observe any unexpected adverse effects in your animal models, consider the following:
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Vehicle Toxicity: Some vehicles, especially those containing high concentrations of solvents like DMSO or PEG, can cause adverse effects. The recommended vehicle of 0.5% methylcellulose is generally considered safe.
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Dose-Related Toxicity: Although the doses of 30 and 100 mg/kg have been used in mice, it is possible that in your specific model or strain, these doses may have off-target effects. Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects.
-
Gavage Injury: Improper oral gavage technique can lead to esophageal or gastric injury. Ensure proper training and technique.
Q5: What pharmacokinetic data is available for this compound in rodents?
A5: Publicly available literature does not provide specific pharmacokinetic parameters such as Cmax, Tmax, or half-life for this compound (S-2367) in rodent models. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters in their specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in vehicle | The compound has low aqueous solubility. | Ensure the 0.5% methylcellulose solution is well-mixed. Prepare the suspension fresh daily and vortex thoroughly before each administration. |
| High variability in body weight/food intake data | Inconsistent gavage technique causing stress; non-homogenous suspension. | Standardize animal handling and gavage procedures. Ensure the dosing suspension is consistently mixed throughout the dosing period. |
| No significant effect on body weight or food intake | Insufficient dose; compound degradation; resistance in the animal model. | Verify the dose calculation and the purity of the compound. Consider a higher dose or a different animal model. Ensure proper storage of the compound. |
| Animals appear lethargic or show signs of distress | Vehicle intolerance (unlikely with methylcellulose); off-target effects of the compound at the tested dose. | Conduct a vehicle-only control group to rule out vehicle effects. Perform a dose-ranging study to find a better-tolerated dose. Consult with a veterinarian. |
Quantitative Data Summary
The following table summarizes the effects of a Neuropeptide Y Y5 receptor antagonist on body weight gain and caloric intake in a diet-induced obesity (DIO) mouse model over a two-week period.
| Treatment Group | Dose (mg/kg, oral) | Mean Body Weight Gain (g) | Mean Daily Caloric Intake (kcal/day) |
| Vehicle (0.5% Methylcellulose) | - | ~2.0 | ~14.5 |
| Y5R Antagonist | 30 | ~1.2 | ~13.4 |
| Y5R Antagonist | 100 | ~0.8 | ~13.0 |
Data adapted from a study on a potent and selective Y5R antagonist in diet-induced obese mice.
Experimental Protocols
Diet-Induced Obesity (DIO) Model with this compound Administration in Mice
This protocol describes a 2-week study to evaluate the effect of this compound on body weight gain and food intake in a diet-induced obesity mouse model.
1. Animal Model and Acclimatization:
-
Species: C57BL/6J male mice.
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Age: 22-23 weeks at the start of the study.
-
Housing: House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
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Diet: Provide a high-fat diet (e.g., 32.6% calories from fat) for a sufficient period to induce obesity before the study begins.
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Acclimatization: Allow animals to acclimatize to the facility and handling for at least one week before the experiment.
2. Grouping and Baseline Measurements:
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Divide mice into three groups (e.g., n=8-9 per group) based on body weight and food intake to ensure an even distribution.
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Record baseline body weight and food intake for several days before starting the treatment.
3. Dosing Solution Preparation (0.5% Methylcellulose Vehicle):
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Prepare a 0.5% (w/v) solution of methylcellulose in sterile distilled water.
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Weigh the required amount of this compound for the desired concentrations (30 mg/kg and 100 mg/kg).
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Suspend the this compound powder in the 0.5% methylcellulose vehicle.
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Vortex the suspension thoroughly before each use to ensure homogeneity.
4. Administration:
-
Administer the vehicle or this compound suspension orally once daily via gavage.
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The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).
5. Data Collection:
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Measure body weight daily.
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Measure food and water intake daily.
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Observe the animals daily for any clinical signs of toxicity or abnormal behavior.
6. Study Duration:
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Continue the daily administration and data collection for 14 days.
7. Data Analysis:
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Calculate the change in body weight from baseline for each animal.
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Calculate the average daily food and water consumption.
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Use appropriate statistical methods (e.g., ANOVA) to compare the treatment groups to the vehicle control group.
Visualizations
Caption: Neuropeptide Y Y5 Receptor Signaling and this compound's Point of Intervention.
Caption: Workflow for a Diet-Induced Obesity Study with this compound.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral bioavailability and pharmacokinetics of DRF-4367, a new COX-2 inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Velneperit toxicity in cell culture
Welcome to the Technical Support Center for Velneperit. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1] In cell culture, its primary mechanism of action is to block the signaling pathways activated by NPY binding to the Y5 receptor. NPY Y5 receptor activation is typically coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling cascades such as the MAPK/ERK pathway.[2][3]
Q2: What are the potential causes of toxicity or unexpected effects of this compound in cell culture?
A2: Potential issues when using this compound in cell culture can include:
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Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components, leading to non-specific toxicity.
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Cell-type specific sensitivity: The expression and importance of the NPY Y5 receptor can vary significantly between different cell lines, leading to varied responses and potential toxicity in sensitive lines.
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Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in all experiments.
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Compound stability: Degradation of the compound in culture media over time could lead to inconsistent results or the generation of toxic byproducts.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A good starting point for a dose-response experiment is to use a broad range of concentrations, for example, from 10 nM to 100 µM. This will help determine the optimal, non-toxic working concentration for your specific cell line and assay.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cytotoxicity assays such as the MTT, XTT, or CellTiter-Glo® assays can be used to measure cell viability. These assays should be performed with a range of this compound concentrations over different time points (e.g., 24, 48, and 72 hours) to determine the IC50 (half-maximal inhibitory concentration) value.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected therapeutic concentrations. | Cell line is highly sensitive to Y5 receptor antagonism. | Perform a detailed dose-response curve to identify a narrower, non-toxic concentration range. Consider using a cell line with lower Y5 receptor expression as a control. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control. | |
| Compound instability in culture medium. | Prepare fresh stock solutions and dilute to the working concentration immediately before use. Minimize the exposure of the compound to light and elevated temperatures. | |
| Inconsistent or irreproducible results between experiments. | High passage number of the cell line leading to altered receptor expression. | Use cells from a consistent, low-passage number stock. Regularly authenticate your cell lines. |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can influence the cellular response to treatment.[4] | |
| Interference from components in the serum. | Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period. Include appropriate controls to account for any effects of serum withdrawal.[5] | |
| No observable effect of this compound on the target pathway. | Low or no expression of the NPY Y5 receptor in the cell line. | Confirm Y5 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. |
| This compound is inactive. | Verify the integrity and concentration of your this compound stock solution. Use a positive control (a known Y5 receptor agonist) to ensure the signaling pathway is functional in your cells. | |
| Assay conditions are not optimal. | Optimize assay parameters such as incubation time, cell density, and substrate concentrations. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound-induced cytotoxicity in various cell lines after 48 hours of treatment, as determined by an MTT assay. Note: This data is illustrative and intended for guidance purposes only. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Description | Hypothetical IC50 (µM) |
| SH-SY5Y | Human neuroblastoma cell line | > 100 |
| HEK293-Y5R | HEK293 cells overexpressing human NPY Y5 receptor | 75.2 |
| MCF-7 | Human breast cancer cell line | > 100 |
| PC-3 | Human prostate cancer cell line | 89.5 |
| Primary Neurons | Rat cortical neurons | 55.0 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be 0.1, 1, 10, 25, 50, 75, and 100 µM. Include a vehicle-only control.
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Remove the existing medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessment of NPY Y5 Receptor Antagonism via cAMP Assay
Objective: To confirm the antagonistic activity of this compound on NPY Y5 receptor-mediated inhibition of cAMP production.
Materials:
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Cell line expressing NPY Y5 receptor (e.g., HEK293-Y5R)
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This compound
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NPY (or a selective Y5 receptor agonist)
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Forskolin (an adenylyl cyclase activator)
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
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Seed cells into the appropriate plate format for your chosen cAMP assay kit and allow them to adhere.
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Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 30 minutes).
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Stimulate the cells with a fixed concentration of NPY (or a Y5 agonist) in the presence of forskolin. Include controls with only forskolin and forskolin + NPY.
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After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your cAMP assay kit.
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Plot the cAMP levels against the this compound concentration to determine the potency of its antagonistic effect.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway and this compound's Point of Action.
Caption: Workflow for Determining this compound Cytotoxicity via MTT Assay.
References
Technical Support Center: Enhancing Velneperit Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Velneperit, focusing on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1][2] It was developed as a potential treatment for obesity due to its anorectic effects.[1] By blocking the NPY Y5 receptor, this compound inhibits the appetite-stimulating and metabolism-inhibiting effects mediated by NPY.[3][4] This action is intended to reduce food intake and promote weight loss.
Q2: We are observing high variability and low plasma concentrations of this compound in our rodent studies after oral administration. What are the potential causes?
Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary causes can be categorized as follows:
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Poor Aqueous Solubility: Many drugs, particularly those targeting CNS receptors, are lipophilic and have low solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.
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Low Permeability: The drug may have difficulty crossing the intestinal membrane to enter systemic circulation.
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First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
Several formulation and chemical modification strategies can be employed to enhance oral bioavailability:
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Formulation Approaches:
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Particle Size Reduction: Increasing the surface area of the drug by micronization or nanocrystal technology can enhance the dissolution rate.
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Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state can improve solubility and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can improve the solubility and absorption of lipophilic drugs.
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Complexation with Cyclodextrins: Encapsulating the drug molecule within cyclodextrins can increase its solubility.
-
-
Chemical Modification:
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Prodrugs: A prodrug is an inactive derivative of the parent drug that is designed to overcome absorption barriers and is then converted to the active form in the body.
-
-
Use of Excipients:
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Absorption Enhancers: These agents can transiently increase the permeability of the intestinal membrane.
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Enzyme/Transporter Inhibitors: Co-administration with inhibitors of metabolic enzymes (like CYP3A4) or efflux transporters (like P-gp) can increase systemic exposure.
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Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low Cmax and AUC after oral dosing | Poor dissolution of this compound in GI fluids. | 1. Reduce Particle Size: Prepare a suspension of micronized this compound or develop a nanoparticle formulation. 2. Formulate as an Amorphous Solid Dispersion: Co-precipitate or spray-dry this compound with a suitable polymer. 3. Utilize a Lipid-Based Formulation: Dissolve this compound in a lipid vehicle, such as a self-emulsifying drug delivery system (SEDDS). |
| High inter-animal variability in plasma concentrations | Food effects; inconsistent dissolution and absorption. | 1. Standardize Feeding Protocol: Ensure consistent fasting or feeding schedules across all study animals. 2. Improve Formulation Robustness: Lipid-based formulations or solid dispersions can often reduce the impact of food on absorption. |
| Oral bioavailability is significantly lower than expected based on in vitro permeability data | High first-pass metabolism in the liver or gut wall. | 1. Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways. 2. Co-administer with an Enzyme Inhibitor: If a specific CYP enzyme is responsible, a selective inhibitor can be used to confirm its role (for research purposes). |
| Discrepancy between in vivo efficacy and measured plasma concentrations | Active metabolites; high tissue distribution with low plasma levels. | 1. Profile for Active Metabolites: Analyze plasma and tissue samples for potential metabolites that may also be active at the NPY Y5 receptor. 2. Assess Brain-to-Plasma Ratio: Since this compound is centrally acting, determining its concentration in the brain is crucial. |
Data Presentation
The following tables present hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound in a preclinical animal model (e.g., Beagle dog).
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 2.0 ± 0.5 | 900 ± 210 | 100 (Reference) |
| Nanoparticle Suspension | 450 ± 90 | 1.0 ± 0.3 | 2700 ± 540 | 300 |
| Amorphous Solid Dispersion in Tablet | 600 ± 125 | 1.5 ± 0.4 | 4050 ± 800 | 450 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 850 ± 180 | 0.75 ± 0.2 | 6300 ± 1150 | 700 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the aqueous suspension formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoparticle Suspension
-
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Materials: this compound, stabilizer (e.g., hydroxypropyl methylcellulose - HPMC), purified water, high-pressure homogenizer or bead mill.
-
Method:
-
Prepare a pre-suspension of 2% (w/v) this compound and 0.5% (w/v) HPMC in purified water.
-
Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles, or mill in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Monitor particle size distribution using laser diffraction or dynamic light scattering. The target is a mean particle size (D50) of less than 200 nm.
-
The final nanosuspension can be dosed directly to animals.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To dissolve this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.
-
Materials: this compound, oil (e.g., Capryol™ 90), surfactant (e.g., Kolliphor® EL), co-surfactant (e.g., Transcutol® HP).
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratio (e.g., 30:40:30 w/w).
-
Add this compound to the SEDDS vehicle and stir gently with minimal heat until completely dissolved.
-
The final formulation should be a clear, isotropic liquid that can be filled into gelatin capsules for oral administration.
-
Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of Velneperit and Other Neuropeptide Y Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) Y5 receptors are a compelling target in the development of therapeutics for obesity and other metabolic disorders, owing to their role in regulating food intake and energy homeostasis. Velneperit (S-2367) is a notable NPY Y5 receptor antagonist that has undergone clinical investigation. This guide provides a detailed comparison of this compound with other key NPY Y5 antagonists, focusing on their pharmacological profiles and supported by experimental data.
Overview of NPY Y5 Receptor Antagonism
The NPY Y5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the hypothalamus, a critical brain region for appetite regulation. Activation of the Y5 receptor by NPY stimulates food intake. Antagonists of this receptor are designed to block this effect, thereby reducing food consumption and promoting weight loss. While several NPY Y5 antagonists have been developed and have shown efficacy in preclinical models, clinical success has been limited, highlighting the complexity of appetite regulation.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities, functional potencies, and selectivity of this compound and other prominent NPY Y5 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | NPY Y5 Ki (nM) | Species | Selectivity over other NPY Receptors | Reference |
| This compound (S-2367) | High Affinity (exact Ki not specified in reviewed sources) | Human, Rat, Mouse | Selective | [1] |
| S-234462 | High Affinity (exact Ki not specified in reviewed sources) | Not Specified | Selective | [1] |
| MK-0557 | 1.3 - 1.6 | Human, Rhesus, Mouse, Rat | >10,000-fold vs Y1, Y2, Y4 | [2][3][4] |
| Lu AA33810 | 1.5 | Rat | ≥3300-fold vs Y1, Y2, Y4 | |
| CGP71683A | 1.4 - 2.9 | Rat, Human | >1000-fold vs Y1, Y2, Y4 |
Table 2: In Vitro Functional Antagonism (IC50)
| Compound | NPY Y5 IC50 (nM) | Assay Type | Species | Reference |
| This compound (S-2367) | Not Specified | Calcium mobilization | Not Specified | |
| S-234462 | Not Specified | Not Specified | Not Specified | |
| MK-0557 | Not Specified | Not Specified | Not Specified | |
| Lu AA33810 | Not Specified | cAMP and Calcium mobilization | Rat | |
| CGP71683A | Not Specified | NPY-induced Ca2+ transients | Rat |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Species | Key Findings | Reference |
| This compound (S-2367) | Orally active | Not Specified | Penetrates the blood-brain barrier. | |
| S-234462 | Not Specified | Not Specified | Superior anti-obesity effects in DIO mice compared to S-2367. | |
| MK-0557 | Orally available | Not Specified | Tested in year-long clinical trials, showing modest weight loss. | |
| Lu AA33810 | 42 (mice), 92 (rats) | Mouse, Rat | Brain-penetrant. | |
| CGP71683A | Not Specified | Not Specified | Effective in reducing NPY-induced food intake in rats via intraperitoneal injection. |
Key Distinctions and Experimental Insights
This compound (S-2367) is characterized as a surmountable antagonist. In preclinical studies, it demonstrated the ability to reduce weight gain in diet-induced obese (DIO) mice by moderately reducing food intake and increasing energy expenditure. However, in year-long clinical trials, this compound did not produce clinically meaningful weight loss, leading to the discontinuation of its development for obesity.
S-234462 , also developed by Shionogi, is an insurmountable antagonist of the NPY Y5 receptor. This key difference in its mechanism of action, characterized by a slower dissociation from the receptor, resulted in superior anti-obesity effects in DIO mice when compared directly to this compound.
MK-0557 from Merck is a highly selective and potent NPY Y5 antagonist. Similar to this compound, it underwent extensive clinical evaluation and, while statistically significant weight loss was observed, the magnitude was not considered clinically meaningful.
Lu AA33810 , developed by Lundbeck, is another potent and highly selective Y5 antagonist with excellent brain penetration. Interestingly, beyond its anorectic effects, it has also demonstrated anxiolytic and antidepressant-like properties in rodent models of stress.
CGP71683A was one of the first selective NPY Y5 antagonists to be reported. While it showed high affinity and selectivity for the Y5 receptor and was effective in reducing NPY-induced feeding in rats, subsequent studies revealed that it also has high affinity for muscarinic and serotonin uptake sites, making it a less precise tool for studying Y5 receptor function.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-0557 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 4. MK-0557 | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.com]
Validating Anorectic Effects: A Comparative Analysis of Velneperit in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorectic agent Velneperit with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance of this compound in preclinical models of obesity and related disorders. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for key studies, alongside visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound (S-2367) is a selective antagonist of the Neuropeptide Y (NPY) receptor subtype 5 (Y5).[1] NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates food intake.[2] By blocking the Y5 receptor, this compound is designed to inhibit the appetite-stimulating effects of NPY, thereby reducing food consumption and promoting weight loss.[1] This targeted mechanism of action has positioned this compound as a potential therapeutic agent for obesity.
Comparative Efficacy of Anorectic Agents
The following tables summarize the performance of this compound in comparison to another NPY Y5 receptor antagonist, MK-0557, and a more recent class of highly effective anorectic agents, the GLP-1 receptor agonists (Liraglutide and Semaglutide).
Table 1: Preclinical Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Class | Animal Model | Dosage | Route | Key Findings |
| This compound | NPY Y5 Antagonist | DIO Mice | Not specified in available preclinical literature | Oral | Reduced body weight.[3] |
| MK-0557 | NPY Y5 Antagonist | DIO Mice | Not specified in available preclinical literature | Oral | Minimal and not clinically significant weight loss.[3] Ineffective at preventing weight regain after a very low-calorie diet. |
| Liraglutide | GLP-1 Agonist | DIO Mice | 0.05 mg/kg | Subcutaneous | Decreased body weight compared to disease control. Improved glucose tolerance. |
| Semaglutide | GLP-1 Agonist | DIO Mice | 1 nmol/kg - 100 nmol/kg | Subcutaneous | Dose-dependent reduction in body weight (up to 22% from baseline). Suppressed food intake. |
| Oral Semaglutide | GLP-1 Agonist | DIO Mice | 0.23 mg/kg | Oral | Rapidly decreased blood glucose and food intake. Reduced body weight gain over 3 days. |
Table 2: Clinical Trial Outcomes in Obese Human Subjects
| Compound | Class | Key Findings |
| This compound | NPY Y5 Antagonist | In a 54-week study, the 800mg once-daily dose resulted in a mean weight loss of 3.8 kg compared to 0.8 kg for placebo. In another study, a 60-week trial showed a weight loss of 7.1 kg in the this compound group versus 4.3 kg in the placebo group. |
| MK-0557 | NPY Y5 Antagonist | A 52-week trial showed a statistically significant but small and not clinically meaningful difference in weight regain between the MK-0557 group (+1.5 kg) and the placebo group (+3.1 kg) after a very-low-calorie diet. |
| Liraglutide | GLP-1 Agonist | Approved for weight management. Clinical trials have demonstrated significant and sustained weight loss. |
| Semaglutide | GLP-1 Agonist | Approved for weight management. Clinical trials have shown substantial and sustained weight loss, often exceeding that of previous medications. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anorectic agents are provided below.
Diet-Induced Obesity (DIO) Mouse Model
This model is a cornerstone for evaluating the efficacy of anti-obesity compounds.
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet, and to assess the effect of a test compound on body weight, food intake, and other metabolic parameters.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-Fat Diet (HFD; typically 45-60% kcal from fat)
-
Standard Chow (Control Diet)
-
Metabolic cages for monitoring food and water intake
-
Animal scale
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Acclimation: House mice individually in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week, with ad libitum access to standard chow and water.
-
Diet Induction: Randomize mice into two groups: a control group receiving standard chow and a DIO group receiving the HFD. Monitor body weight and food intake weekly. The HFD is typically administered for 8-12 weeks to induce a stable obese phenotype.
-
Compound Administration: Once the desired obese phenotype is achieved, randomize the DIO mice into treatment groups: Vehicle control and one or more doses of the test compound. The compound is typically administered daily via oral gavage or other appropriate route for a specified period (e.g., 4-12 weeks).
-
Data Collection:
-
Body Weight: Measure daily or weekly.
-
Food and Water Intake: Monitor continuously using metabolic cages.
-
Body Composition: At the end of the study, analyze body composition (fat mass, lean mass) using techniques like DEXA or MRI.
-
Blood Parameters: Collect blood samples to measure metabolic markers such as glucose, insulin, leptin, and lipid profiles.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
Fear Conditioning and Extinction Model
This model can be used to assess potential anxiolytic or anxiogenic effects of anorectic drugs, as the neural circuits controlling appetite and fear can overlap.
Objective: To evaluate the effect of a test compound on the acquisition, expression, and extinction of learned fear.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Fear conditioning apparatus (a chamber with a grid floor for delivering a mild footshock, a speaker for an auditory cue, and a camera for recording behavior)
-
Software for controlling stimulus presentation and recording freezing behavior
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Acclimation: Handle mice for several days before the experiment to reduce stress.
-
Conditioning (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
Co-terminate the CS with a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing several times with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior (a fear response characterized by the absence of all movement except for respiration) for a set period (e.g., 5 minutes).
-
-
Cued Fear Testing and Extinction (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (tone) repeatedly without the US.
-
Record freezing behavior during the CS presentations to assess fear expression and its reduction over time (extinction).
-
-
Compound Administration: The test compound can be administered before the conditioning session to assess its effect on fear acquisition, before the testing sessions to evaluate its impact on fear expression, or before the extinction session to determine its influence on fear extinction.
-
Data Analysis: Compare the percentage of time spent freezing between the vehicle-treated and compound-treated groups during the different phases of the experiment.
Mandatory Visualizations
NPY Y5 Receptor Signaling Pathway in Appetite Regulation
Caption: NPY Y5 receptor signaling pathway in appetite regulation.
Preclinical Workflow for Validating Anorectic Effects
Caption: Preclinical workflow for anorectic drug validation.
Conclusion
This compound, as a selective NPY Y5 receptor antagonist, demonstrated a clear mechanism of action for appetite suppression. However, both preclinical and clinical data suggest that its efficacy in promoting significant and clinically meaningful weight loss is modest, especially when compared to newer classes of anorectic agents like GLP-1 receptor agonists. The provided experimental protocols and visualizations offer a framework for the continued investigation and validation of novel anorectic compounds. Researchers and drug development professionals should consider these comparative data and methodologies when designing future studies in the field of obesity pharmacotherapy.
References
Cross-Validation of Velneperit's Effects on Anxiety-Like Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Velneperit's effects on anxiety-like behavior, cross-validated with the alternative compound Seltorexant and established anxiolytics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' preclinical performance.
Executive Summary
This compound, a Neuropeptide Y (NPY) Y5 receptor antagonist, has demonstrated potential anxiogenic-like effects in preclinical studies, suggesting a complex role in the modulation of anxiety. In contrast, Seltorexant, a selective orexin-2 receptor antagonist, is being investigated for its anxiolytic and antidepressant properties. This guide synthesizes the available preclinical data for these compounds and compares them with the well-established anxiolytics, Diazepam (a benzodiazepine) and Buspirone. Due to the limited availability of quantitative preclinical data for this compound and Seltorexant in standardized anxiety models, this comparison is based on the currently accessible information and highlights the need for further research to fully elucidate their therapeutic potential.
Compound Mechanisms of Action
This compound: As a Neuropeptide Y (NPY) Y5 receptor antagonist, this compound blocks the effects of NPY at the Y5 receptor. The NPY system is known to be involved in the regulation of stress and anxiety. While NPY itself is generally considered to have anxiolytic effects, the specific role of the Y5 receptor is more complex. Antagonism of the Y5 receptor, as with this compound, has been observed to enhance fear expression in some preclinical models, suggesting a potential anxiogenic or fear-promoting role under certain conditions[1].
Seltorexant: Seltorexant is a selective antagonist of the orexin-2 receptor (OX2R)[2]. The orexin system plays a crucial role in regulating arousal, wakefulness, and stress responses[3]. By blocking the OX2R, Seltorexant is thought to reduce the hyperarousal associated with anxiety and depression[4][5]. Preclinical and clinical studies are exploring its potential as a treatment for major depressive disorder and anxiety.
Signaling Pathways
To visualize the distinct mechanisms of action, the signaling pathways for the NPY Y5 receptor and the Orexin 2 receptor are illustrated below.
Preclinical Data on Anxiety-Like Behavior
Table 1: Effects of this compound, Seltorexant, and Reference Compounds in the Elevated Plus-Maze (EPM)
| Compound | Species | Dose | Route of Admin. | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Seltorexant | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Diazepam | Mice | 1.5 mg/kg | i.p. | Vehicle: ~25% Diazepam: ~45% | Vehicle: ~30% Diazepam: ~50% | |
| Diazepam | Gerbils | 0.5 mg/kg | i.p. | Vehicle: ~40% Diazepam: ~50% | Vehicle: ~70% Diazepam: ~80% | |
| Buspirone | Mice | 1.25 mg/kg | i.p. | Mild anxiolytic-like effects observed (quantitative data not specified) | Reduced open arm entries at 1.25 mg/kg | |
| Buspirone | Rats | 0.3 mg/kg | p.o. | Maximum anxiolytic efficacy at this dose (inverted U-shaped curve) | Data Not Available | |
| p < 0.05 vs. Vehicle |
Table 2: Effects of this compound, Seltorexant, and Reference Compounds in the Light-Dark Box (LDB) Test
| Compound | Species | Dose | Route of Admin. | Time in Light Compartment (s) (Mean ± SEM) | Transitions | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Seltorexant | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Diazepam | Mice | ≥ 2 mg/kg | i.p. | Dose-dependent increase, suggesting anxiolytic effect | Data Not Available | |
| FG-7142 (Anxiogenic) | Rats | 7.5 & 10 mg/kg | i.p. | Reduced time in light compartment vs. vehicle | Data Not Available |
Table 3: Effects of this compound, Seltorexant, and Reference Compounds in the Fear Conditioning Test
| Compound | Species | Dose | Route of Admin. | % Freezing Time (Mean ± SEM) | Effect on Fear Memory | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Enhances fear expression | |
| Seltorexant | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Suvorexant (DORA) | Mice | 25 mg/kg | i.p. | No significant effect on extinction memory recall vs. vehicle | Did not improve extinction memory | |
| Midazolam | Rats | 0.5 mg/kg | i.p. | Reduced freezing during expression in isolated-housed rats | Attenuated fear expression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms. Procedure:
-
Acclimatization: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce novelty-induced stress.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test, depending on the route of administration and pharmacokinetic profile of the drug.
-
Testing: The animal is placed in the center of the maze, facing one of the open arms, and allowed to freely explore for a standard duration (typically 5 minutes).
-
Data Collection: An overhead video camera records the session, and tracking software is used to automatically score various parameters.
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Ethological measures such as head dips and stretch-attend postures can also be scored. Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, while anxiogenic compounds will have the opposite effect.
-
Light-Dark Box (LDB) Test Protocol
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two. Procedure:
-
Acclimatization and Drug Administration: Similar to the EPM protocol.
-
Testing: The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment, and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Automated video tracking systems record the animal's movement.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to the first entry into the dark compartment.
-
Number of transitions between the two compartments. Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions, while anxiogenic compounds decrease these measures.
-
Fear Conditioning Protocol
Objective: To assess fear learning and memory. Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues. Procedure:
-
Conditioning (Day 1): The animal is placed in the conditioning chamber and, after a habituation period, is presented with a neutral stimulus (the conditioned stimulus, CS), such as a tone, which is co-terminated with a mild aversive stimulus (the unconditioned stimulus, US), typically a footshock. This pairing is usually repeated several times.
-
Contextual Fear Testing (Day 2): The animal is returned to the same conditioning chamber (the context) without the presentation of the CS or US. Freezing behavior (a fear response) is measured.
-
Cued Fear Testing (Day 3): The animal is placed in a novel chamber with different contextual cues. The CS (tone) is presented without the US (footshock), and freezing behavior is measured. Interpretation: A high level of freezing in the conditioning context indicates fear associated with the environment. A high level of freezing in response to the cue in a novel context indicates fear specifically associated with the cue. Anxiolytic compounds may reduce freezing behavior during the contextual or cued fear tests, indicating an attenuation of the fear response.
Conclusion
The available preclinical data suggests that this compound, through its antagonism of the NPY Y5 receptor, may have anxiogenic or fear-promoting properties. In contrast, Seltorexant, a selective orexin-2 receptor antagonist, is being developed for its potential anxiolytic and antidepressant effects. However, a significant gap exists in the publicly available, quantitative preclinical data for both compounds in standardized models of anxiety-like behavior. To provide a robust cross-validation of this compound's effects, further head-to-head preclinical studies with Seltorexant and standard anxiolytics, utilizing consistent and detailed experimental protocols, are warranted. The data presented in this guide for established compounds like Diazepam and Buspirone can serve as a benchmark for such future investigations. Researchers are encouraged to employ the detailed protocols provided herein to ensure the generation of comparable and reliable data.
References
Comparative Analysis of Velneperit and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Neuropeptide Y (NPY) Y5 receptor antagonist Velneperit (S-2367) and its close analog, S-234462. This analysis is supported by available preclinical and clinical data, with detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of their pharmacological profiles.
This compound is a potent and selective antagonist of the Neuropeptide Y receptor Y5, a G-protein coupled receptor implicated in the regulation of food intake.[1][2] Developed by Shionogi, it was investigated as a potential treatment for obesity.[1] While it showed some effect on weight loss, it was ultimately discontinued after Phase II clinical trials due to modest efficacy.[3][4] This guide delves into a comparative analysis of this compound and its analog S-234462, another NPY Y5 receptor antagonist from Shionogi, to provide insights into the structure-activity relationships and the nuances of NPY Y5 receptor antagonism.
Pharmacological Profile: A Head-to-Head Comparison
This compound and its analog S-234462 are both high-affinity antagonists for the NPY Y5 receptor. However, they exhibit a key difference in their mechanism of antagonism. This compound is a surmountable antagonist, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (NPY). In contrast, S-234462 is an insurmountable antagonist, suggesting a different binding mode or a much slower dissociation rate from the receptor, making its inhibition more persistent. This difference in pharmacological profile translates to distinct in vivo efficacies.
Quantitative Data Summary
| Parameter | This compound (S-2367) | S-234462 | Reference |
| Target | Neuropeptide Y (NPY) Y5 Receptor | Neuropeptide Y (NPY) Y5 Receptor | |
| Mechanism of Action | Surmountable Antagonist | Insurmountable Antagonist | |
| Receptor Dissociation | Faster | Slower |
In Vivo Efficacy in Obesity Models
The differing pharmacological profiles of this compound and S-234462 are reflected in their anti-obesity effects in preclinical models. In a study using diet-induced obese (DIO) mice, S-234462 demonstrated superior efficacy compared to this compound.
Key Findings from In Vivo Studies:
-
Food Intake: S-234462 was more effective at suppressing food intake induced by a selective Y5 receptor agonist compared to this compound.
-
Body Weight Gain: In a 5-week study with DIO mice, treatment with S-234462 resulted in a significantly greater reduction in body weight gain and food intake compared to the group treated with this compound.
These findings suggest that the insurmountable antagonism of S-234462 leads to a more robust and sustained anti-obesity effect in preclinical models.
Clinical Trial Overview: The Story of this compound
This compound progressed to Phase II clinical trials for the treatment of obesity. The year-long studies met their primary endpoint of statistically significant weight reduction compared to placebo. In one study arm, subjects receiving 800mg of this compound once daily in combination with a reduced-calorie diet experienced a weight loss where 35% of participants achieved 5% or greater weight loss, compared to 12% in the placebo group. However, the overall magnitude of weight loss was considered modest, which led to the discontinuation of its development.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of NPY Y5 receptor antagonists like this compound and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (K_i_) or the half-maximal inhibitory concentration (IC50) of test compounds for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NPY Y5 receptor.
-
Radioligand, typically [¹²⁵I]-labeled peptide YY ([¹²⁵I]-PYY) or another suitable Y5 receptor agonist.
-
Test compounds (e.g., this compound, S-234462) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled NPY Y5 receptor agonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. For antagonists, this assay is used to measure their ability to block agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist properties of test compounds at the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NPY Y5 receptor and the relevant G-proteins (typically Gαi).
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
NPY Y5 receptor agonist (e.g., NPY).
-
Test compounds (e.g., this compound, S-234462) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4).
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Add the NPY Y5 receptor agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency (pA₂ or K_b_).
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor that primarily couples to the Gαi subunit. Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the Y5 receptor has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which can influence cellular processes like proliferation and migration.
References
- 1. Advancements in Clinical Research and Development of Obesity Treatment Medications [synapse.patsnap.com]
- 2. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Mechanism of Velneperit: A Comparative Guide to a Novel Anti-Obesity Target
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Velneperit's mechanism of action against alternative therapies for obesity. It synthesizes published findings, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of Neuropeptide Y Y5 receptor antagonism in weight management.
This compound (also known as S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y5.[1] Developed by Shionogi, it was investigated as a potential oral, once-daily treatment for obesity.[2] The core mechanism of this compound lies in its ability to block the orexigenic (appetite-stimulating) signals mediated by Neuropeptide Y in the central nervous system.[2] NPY is a powerful stimulant of food intake, and the Y5 receptor is considered a key "feeding" receptor in the hypothalamus.[3] By antagonizing this receptor, this compound aimed to reduce food intake and promote weight loss.[2]
Despite showing statistically significant weight loss in Phase II clinical trials, the magnitude of this effect was not deemed clinically meaningful, leading to the discontinuation of its development. However, the exploration of this compound and other NPY Y5 receptor antagonists has provided valuable insights into the complexities of appetite regulation and the potential of this pathway for future anti-obesity drug development.
Comparative Analysis of NPY Y5 Receptor Antagonists
This section provides a quantitative comparison of this compound with other selective NPY Y5 receptor antagonists. The binding affinity (Ki) is a key measure of a drug's potency at its target receptor, with lower values indicating higher affinity.
| Compound | Target | Organism | Ki (nM) | Notes |
| This compound (S-2367) | NPY Y5 Receptor | Human | Not explicitly found, but described as potent and selective. | A surmountable antagonist. |
| MK-0557 | NPY Y5 Receptor | Human | 1.6 | Orally available. |
| S-234462 | NPY Y5 Receptor | Not Specified | High affinity, specific value not found. | An insurmountable antagonist, showing superior anti-obesity effects to this compound in mice. |
| CGP71683A | NPY Y5 Receptor | Not Specified | 1.3 | Competitive antagonist. |
| NTNCB | NPY Y5 Receptor | Human | 8 | Potent and selective antagonist. |
| L-152,804 | NPY Y5 Receptor | Human | 26 | Orally active and selective antagonist. |
Comparison with Other Anti-Obesity Medications
The following table compares the mechanism of action and clinical trial outcomes of this compound with other anti-obesity drugs that target different pathways.
| Drug | Mechanism of Action | Mean Placebo-Subtracted Weight Loss (%) |
| This compound (800mg/day) | NPY Y5 Receptor Antagonist | ~3.0% at 54 weeks |
| Orlistat | Pancreatic and Gastric Lipase Inhibitor | ~3% |
| Lorcaserin | Selective Serotonin 2C Receptor Agonist | ~3-3.7% |
| Naltrexone/Bupropion | Opioid Antagonist / Dopamine and Norepinephrine Reuptake Inhibitor | ~5% |
| Liraglutide | GLP-1 Receptor Agonist | ~4-6% |
| Phentermine/Topiramate | Sympathomimetic / GABA Receptor Modulator | ~7.5-9.8% |
Experimental Protocols
Replicating the findings on this compound's mechanism requires standardized experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay for NPY Y5 Receptor
This assay is used to determine the binding affinity of a compound to the NPY Y5 receptor.
Materials:
-
HEK293 cells stably expressing the human NPY Y5 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Radioligand: [¹²⁵I]-PYY (Peptide YY) or a selective Y5 agonist radioligand.
-
Competitor compounds: this compound, other NPY Y5 antagonists, and a non-specific binding control.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors.
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Culture HEK293-hY5R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
Binding Reaction: In a 96-well plate, add assay buffer, competitor compound at various concentrations, and the cell membrane preparation.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Diet-Induced Obesity in Mice
This model is used to evaluate the efficacy of anti-obesity compounds in a physiological setting.
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Diet:
-
High-Fat Diet (HFD): 45-60% of calories from fat.
-
Control Diet: Standard chow with ~10% of calories from fat.
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Induction of Obesity: Randomize mice into two groups: control and HFD. Feed the respective diets for 8-12 weeks to induce obesity in the HFD group. Monitor body weight and food intake weekly.
-
Drug Administration: Once a significant difference in body weight is observed, randomize the HFD mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer the compounds daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Continue to monitor body weight, food intake, and water intake regularly. At the end of the study, collect blood samples for analysis of metabolic parameters (glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for further analysis.
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group to assess the efficacy of the compound.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in NPY Y5 receptor activation and the experimental workflow for its investigation.
Caption: NPY Y5 Receptor Signaling Pathway.
References
Velneperit as a Positive Control for NPY Y5 Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Velneperit (S-2367) with other selective Neuropeptide Y (NPY) Y5 receptor antagonists, establishing its utility as a positive control in preclinical research. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in the selection and application of appropriate controls for studies investigating the NPY Y5 receptor system.
This compound is a potent, selective, and orally active antagonist of the NPY Y5 receptor that can penetrate the blood-brain barrier.[1] Developed by Shionogi, it was investigated for the treatment of obesity and, while demonstrating some efficacy, was ultimately discontinued from clinical development.[2] Despite this, its well-characterized antagonism of the NPY Y5 receptor makes it a valuable tool for in vitro and in vivo studies.
Comparative Analysis of NPY Y5 Receptor Antagonists
To effectively utilize this compound as a positive control, it is essential to understand its performance in relation to other common NPY Y5 antagonists. The following table summarizes the binding affinities (Ki) of this compound and two other well-characterized antagonists, CGP 71683A and Lu AA33810, for the NPY Y5 receptor and other NPY receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | NPY Y5 Ki (nM) | NPY Y1 Ki (nM) | NPY Y2 Ki (nM) | NPY Y4 Ki (nM) | Selectivity for Y5 vs Y1 | Selectivity for Y5 vs Y2 | Selectivity for Y5 vs Y4 |
| This compound (S-2367) | ~1.1 | >1000 | >1000 | >1000 | >900-fold | >900-fold | >900-fold |
| CGP 71683A | 1.3 | >4000 | 200 | - | >3000-fold | ~154-fold | - |
| Lu AA33810 | 1.5 | >5000 | >5000 | >5000 | >3300-fold | >3300-fold | >3300-fold |
Data compiled from multiple sources. The Ki values for this compound are inferred from reports of high affinity and selectivity, with specific values cited in various publications. The selectivity is calculated as a ratio of the Ki values (Ki of other receptor / Ki of Y5).
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[2] Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Downstream of this, the NPY Y5 receptor has been shown to activate the Extracellular signal-regulated kinase (ERK) and RhoA signaling pathways, which are involved in cell growth and motility.[3]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NPY Y5 receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize NPY-induced increases in intracellular calcium, a downstream effect of NPY Y5 receptor activation in some cellular contexts.
Methodology:
-
Cell Culture: Cells expressing the NPY Y5 receptor are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or the test compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).
In Vivo Feeding Study (Rodent Model)
This assay assesses the in vivo efficacy of an NPY Y5 antagonist in reducing food intake.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. The animals are individually housed and acclimated to the experimental conditions.
-
Diet: For studies on obesity, animals are often fed a high-fat diet to induce a diet-induced obesity (DIO) phenotype.
-
Compound Administration: this compound or the test compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, and 24 hours) after compound administration.
-
Data Analysis: The effect of the compound on cumulative food intake is compared to a vehicle-treated control group.
Conclusion
This compound (S-2367) serves as a reliable and well-characterized positive control for in vitro and in vivo studies of NPY Y5 receptor antagonism. Its high potency and selectivity, coupled with its oral bioavailability and brain penetrance, make it an ideal tool for validating new NPY Y5 antagonists and for elucidating the physiological roles of the NPY Y5 receptor. The experimental protocols and comparative data provided in this guide are intended to facilitate the design and interpretation of such studies.
References
Assessing the Specificity of Velneperit in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Velneperit (S-2367), a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other relevant compounds. The information presented is intended to assist researchers in evaluating this compound for their studies.
This compound is a potent and selective antagonist of the NPY Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis. Its specificity is a critical factor in its potential as a research tool and therapeutic agent. This guide summarizes available binding data, details experimental methodologies, and provides visual representations of key biological and experimental processes.
Comparative Analysis of NPY Y5 Receptor Antagonists
The following table summarizes the binding characteristics of this compound and other NPY Y5 receptor antagonists. While this compound is known to have high affinity for the NPY Y5 receptor, specific quantitative binding data (Ki or IC50 values) are not publicly available.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity Profile | Mechanism of Action |
| This compound (S-2367) | NPY Y5 | High Affinity (specific value not reported) | Selective for NPY Y5 over other NPY receptor subtypes | Surmountable Antagonist |
| S-234462 | NPY Y5 | High Affinity (specific value not reported) | Selective for NPY Y5 | Insurmountable Antagonist |
| CGP 71683 | NPY Y5 | 1.3 nM | >1000-fold selective over Y1, Y2, and Y4 receptors | Competitive Antagonist |
| Lu AA44608 | NPY Y5 | 1.5 nM | ~3300-fold selective over Y1, Y2, and Y4 receptors | Antagonist |
Experimental Protocols
Detailed methodologies for the key binding assays used to characterize NPY Y5 receptor antagonists are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing the human NPY Y5 receptor are cultured and harvested.
- Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
- Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a 96-well plate, the following are added in order:
- Assay buffer.
- A fixed concentration of a radiolabeled NPY Y5 receptor ligand (e.g., [¹²⁵I]-PYY).
- Increasing concentrations of the unlabeled test compound (e.g., this compound).
- Membrane preparation.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y5 receptor agonist or antagonist.
- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
3. Separation and Detection:
- The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Kᵢ (the inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cell-Based Functional Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of NPY Y5 receptor activation.
1. Cell Culture and Plating:
- CHO-K1 cells stably co-expressing the human NPY Y5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.
- Cells are seeded into 96-well plates and allowed to attach overnight.
2. Assay Procedure:
- The cell culture medium is replaced with a stimulation buffer.
- Cells are pre-incubated with increasing concentrations of the test antagonist (e.g., this compound) for a specified period.
- Forskolin (an adenylyl cyclase activator) and a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY) are added to the wells.
- The plate is incubated for a defined time (e.g., 30 minutes) at 37°C.
3. Signal Detection:
- The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., a commercial cAMP HTRF or ELISA kit).
4. Data Analysis:
- The data are plotted as the cAMP response versus the log concentration of the antagonist.
- The IC₅₀ value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Head-to-Head Comparison: Velneperit vs. a Newer Generation NPY5R Antagonist, S-234462
A deep dive into the pharmacological and efficacy data of two generations of Neuropeptide Y5 Receptor antagonists reveals a distinct advantage for insurmountable antagonism in the context of anti-obesity therapeutics. This guide provides a comprehensive comparison of Velneperit (S-2367), a well-characterized surmountable antagonist, and S-234462, a newer generation insurmountable antagonist, with supporting experimental data for researchers in drug development.
Executive Summary
This compound, a selective Neuropeptide Y5 Receptor (NPY5R) antagonist, demonstrated modest weight loss in clinical trials before its discontinuation.[1] A newer, structurally related compound, S-234462, has been developed with a different modality of receptor antagonism—insurmountability. This property, characterized by a slower dissociation from the receptor, has been shown to translate into superior anti-obesity efficacy in preclinical models.[2][3] Experimental data indicates that while both compounds exhibit high affinity for the NPY5R, S-234462's insurmountable profile leads to a more sustained blockade of NPY signaling, resulting in significantly greater and more durable reductions in food intake and body weight in diet-induced obese (DIO) mice.
In Vitro Pharmacological Profile
A direct comparison of the in vitro pharmacological properties of this compound and S-234462 highlights their distinct mechanisms of action at the molecular level.
| Parameter | This compound (S-2367) | S-234462 | Reference |
| Binding Affinity (Ki) | High | High | [2] |
| Antagonism Type | Surmountable | Insurmountable | [2] |
| Dissociation Rate | Faster | Slower |
Key Findings:
-
Both this compound and S-234462 demonstrate high affinity for the NPY5 receptor.
-
Functional assays reveal that this compound acts as a surmountable antagonist, meaning its inhibitory effect can be overcome by increasing concentrations of the natural ligand, NPY.
-
In contrast, S-234462 is an insurmountable antagonist; it suppresses the maximal response to NPY, an effect that cannot be reversed by increasing agonist concentration.
-
Washout experiments have confirmed that S-234462 dissociates from the NPY5R more slowly than this compound, providing a mechanistic basis for its insurmountable antagonism.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
The superior preclinical efficacy of S-234462 was demonstrated in a head-to-head study using a diet-induced obesity (DIO) mouse model.
| Parameter | This compound (S-2367) | S-234462 | Reference |
| Body Weight Gain | Less effective | Significantly greater reduction | |
| Food Intake | Less effective | Significantly greater reduction | |
| Study Duration | 5 weeks | 5 weeks |
Key Findings:
-
In a 5-week study with DIO mice, S-234462 treatment resulted in a significantly greater reduction in body weight gain compared to this compound.
-
The superior body weight outcome with S-234462 was associated with a more pronounced and sustained reduction in food intake.
Signaling Pathways and Experimental Workflows
NPY5R Signaling Pathway and Antagonist Intervention
Experimental Workflow for In Vivo Efficacy Study
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and S-234462 for the NPY5 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human NPY5 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and protease inhibitors, is used.
-
Radioligand: A radiolabeled NPY5R ligand (e.g., [125I]-PYY) is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of the unlabeled competitor (this compound or S-234462).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Diet-Induced Obesity (DIO) Mouse Study
Objective: To compare the in vivo efficacy of this compound and S-234462 on body weight and food intake in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.
-
Acclimation and Randomization: Obese mice are acclimated to individual housing and then randomized into treatment groups based on body weight.
-
Drug Administration: this compound, S-234462, or a vehicle control are administered orally, once daily, for a period of 5 weeks.
-
Measurements: Body weight and food intake are recorded daily.
-
Data Analysis: The change in body weight and cumulative food intake are calculated and statistically compared between the treatment groups.
Conclusion
The available experimental data strongly suggests that the insurmountable antagonism of S-234462 at the NPY5R confers a significant advantage over the surmountable antagonism of this compound in a preclinical model of obesity. The slower dissociation rate of S-234462 likely leads to a more sustained and robust blockade of NPY's orexigenic signaling, resulting in superior reductions in food intake and body weight. These findings highlight the potential of developing insurmountable antagonists for targets where sustained signaling blockade is desired and provide a clear direction for future drug development efforts targeting the NPY5R for the treatment of obesity.
References
Safety Operating Guide
Navigating the Disposal of Velneperit: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Velneperit necessitates a risk-based approach guided by general laboratory safety principles. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, ensuring a safe and compliant research environment.
Since specific disposal instructions for this compound are not publicly available, the primary and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the foundational document for assessing the risks associated with a chemical and determining the appropriate disposal route.[1] In the absence of an SDS, or if it lacks clear disposal guidance, the following general procedures for laboratory chemical waste should be followed.
Step-by-Step General Protocol for Chemical Waste Disposal
When a laboratory chemical like this compound is no longer needed, it must be managed as a waste product.[1] The following procedural steps outline the critical considerations for its proper disposal in a laboratory setting.
-
Identification and Classification : The initial step is to identify the waste material and ascertain its hazardous properties.[1][2] A thorough review of the chemical's SDS will provide information on its physical and health hazards, such as flammability, corrosivity, reactivity, and toxicity.[1] Based on this information, the waste can be classified according to institutional and regulatory guidelines.
-
Segregation of Waste : To prevent dangerous reactions, incompatible wastes must be kept separate. For instance, acids should not be mixed with bases, and oxidizers should be kept away from flammable materials. Proper segregation is a fundamental aspect of safe laboratory practice.
-
Accumulation and Storage : Designate specific satellite accumulation areas within the laboratory for the temporary storage of chemical waste. These areas must be under the control of the generator, and waste containers should be moved to a central storage area once they are full or within a specified timeframe.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup. They will provide specific guidance on packaging and labeling requirements for transportation.
-
Documentation : Maintain meticulous records of the chemical waste generated. This documentation is crucial for regulatory compliance and for tracking the waste from its point of generation to its final disposal.
Disposal Routes for Laboratory Chemicals
There are three primary routes for the disposal of laboratory chemical waste. The appropriate route depends on the chemical's properties as determined from the SDS and institutional guidelines.
| Disposal Route | Description | Applicable Waste Types |
| Sanitary Sewer or Trash Disposal | For non-hazardous materials only. Approval from the institution's EH&S department may be required. | Certain salts (e.g., potassium chloride), sugars, amino acids, and inert materials. |
| Chemical Treatment | Neutralization or other chemical reactions to render the waste non-hazardous. This must often be part of an experimental procedure to be permissible. | Some acidic or basic chemical wastes. |
| Incineration | High-temperature destruction of the chemical waste. This is often the required method for hazardous pharmaceuticals. | Organic solvents, hazardous chemical waste, and biohazard-contaminated materials. |
Logical Workflow for this compound Disposal
References
Essential Safety and Operational Guidance for Handling Velneperit
Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) for Velneperit is not publicly available. The following guidance is based on general best practices for handling potent, non-antineoplastic research compounds of unknown toxicity. Researchers and laboratory personnel must conduct a site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is an orally active neuropeptide Y (NPY) Y5 receptor antagonist used for research purposes, particularly in studies related to obesity.[1][2] Due to its potent biological activity and the lack of specific toxicity data, it should be handled with caution to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs.[3][4][5]
| PPE Category | Recommended Equipment |
| Hand Protection | Double gloving with chemotherapy-rated gloves is recommended, especially when there is a potential for splashing or direct contact. Inner and outer gloves should be chemical-resistant. |
| Eye Protection | Chemical splash goggles are required to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn. For extensive handling, "bunny suit" coveralls may be appropriate to provide head-to-toe protection. |
| Respiratory Protection | When handling the powdered form of this compound outside of a containment device (e.g., chemical fume hood), a full-face air-purifying respirator (APR) with appropriate cartridges should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
It is recommended to wipe the exterior of the primary and/or secondary packaging before storage.
-
This compound should be stored in a clearly labeled, designated area, separate from non-hazardous materials.
-
Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.
2. Preparation and Use:
-
All manipulations of powdered this compound (e.g., weighing, reconstitution) should be conducted in a certified chemical fume hood or other containment ventilated enclosure to prevent inhalation of the powder.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
For in vivo studies, dissolve this compound in an appropriate solvent as per the experimental protocol.
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection, before cleaning the spill.
-
For small powder spills, gently cover with damp absorbent material to avoid generating dust.
-
For liquid spills, absorb with an inert material.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area according to your institution's procedures.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and lukewarm water. Avoid using hot water as it can increase skin absorption.
-
Eye Contact: Immediately flush the eyes with water or an isotonic eyewash solution for at least 15 minutes and seek medical attention.
Disposal Plan
The disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations for hazardous waste.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, should be considered contaminated waste.
-
Waste Containers: Place all contaminated waste into a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste vendor. The preferred method of destruction for pharmaceutical waste is high-temperature incineration.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
